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  • Product: N-(4-Aminophenyl)octanamide
  • CAS: 1020054-78-7

Core Science & Biosynthesis

Foundational

N-(4-Aminophenyl)octanamide CAS number and molecular weight

Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Scientists High-Purity Lipophilic Aniline Scaffolds in Medicinal Chemistry Executive Summary N-(4-Aminophenyl)octanamid...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Scientists

High-Purity Lipophilic Aniline Scaffolds in Medicinal Chemistry

Executive Summary

N-(4-Aminophenyl)octanamide (CAS: 1020054-78-7) is a specialized bifunctional building block characterized by a lipophilic octanoyl tail and a reactive primary aniline head. Unlike shorter chain analogues (e.g., paracetamol/acetaminophen derivatives), the C8-alkyl chain confers significant hydrophobicity, making this compound a critical intermediate in the synthesis of Lipid-Drug Conjugates (LDCs) , Histone Deacetylase (HDAC) inhibitors , and liquid crystal polymers .

This guide outlines the physicochemical profile, a high-fidelity synthesis workflow favoring mono-acylation specificity, and the strategic application of this scaffold in drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

ParameterSpecification
Chemical Name N-(4-Aminophenyl)octanamide
Synonyms N-(4-Aminophenyl)caprylamide; 4'-Amino-octananilide
CAS Number 1020054-78-7
Molecular Formula C₁₄H₂₂N₂O
Molecular Weight 234.34 g/mol
SMILES CCCCCCCC(NC1=CC=C(N)C=C1)=O
LogP (Predicted) ~3.2 (Lipophilic)
pKa (Amine) ~4.8 (Aniline nitrogen)
Appearance Off-white to pale brown solid
Solubility DMSO, Methanol, Dichloromethane; Low water solubility

Synthetic Pathway & Methodology

Strategic Rationale

Direct acylation of p-phenylenediamine often results in a statistical mixture of mono- and di-acylated products, requiring tedious chromatographic separation. To ensure regioselectivity and high yield, this protocol utilizes a Nitro-Reduction Route .

  • Acylation: p-Nitroaniline is acylated with octanoyl chloride. The nitro group acts as a protecting group, preventing over-acylation.

  • Reduction: The nitro group is selectively reduced to the amine using catalytic hydrogenation or metal/acid reduction, yielding the pure mono-amide.

Reaction Pathway Visualization

SynthesisPathway Figure 1: Regioselective synthesis via nitro-reduction pathway to avoid di-acylation. SM1 p-Nitroaniline (Starting Material) Inter Intermediate: N-(4-Nitrophenyl)octanamide SM1->Inter Acylation (DCM, 0°C to RT) Reagent Octanoyl Chloride (+ Base) Reagent->Inter Prod Product: N-(4-Aminophenyl)octanamide Inter->Prod Reduction (H2, Pd/C or Fe/AcOH)

Experimental Protocol
Step 1: Acylation (Synthesis of N-(4-Nitrophenyl)octanamide)
  • Reagents: p-Nitroaniline (1.0 eq), Octanoyl chloride (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM, anhydrous).

  • Protocol:

    • Dissolve p-nitroaniline in anhydrous DCM under nitrogen atmosphere.

    • Add Triethylamine and cool the solution to 0°C.

    • Dropwise add Octanoyl chloride over 30 minutes to control exotherm.

    • Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted amine/base), then saturated NaHCO₃, then brine.

    • Dry over MgSO₄ and concentrate in vacuo. Recrystallize from Ethanol if necessary.

Step 2: Reduction (Synthesis of N-(4-Aminophenyl)octanamide)
  • Reagents: Intermediate from Step 1, 10% Pd/C (10 wt%), Ethanol (or Methanol), Hydrogen gas (balloon pressure).

  • Protocol:

    • Dissolve the nitro-intermediate in Ethanol.

    • Add 10% Pd/C catalyst carefully (under inert gas flow to prevent ignition).

    • Purge system with Hydrogen gas and stir under H₂ balloon (1 atm) at RT for 2–12 hours.

    • Validation: Monitor disappearance of the nitro peak by UV or TLC (amine product will be more polar and stain with Ninhydrin).

    • Workup: Filter through a Celite pad to remove Pd/C. Wash pad with Ethanol.

    • Concentrate filtrate to yield the target amine.

    • Purification: If the product is colored (oxidation), purify via flash column chromatography (DCM:MeOH gradient).

Analytical Characterization (Expected Data)

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed:

TechniqueExpected SignatureDiagnostic Value
¹H NMR (DMSO-d₆) δ 0.85 (t, 3H, terminal CH₃)Confirms Octanoyl chain
δ 1.2–1.6 (m, 10H, alkyl CH₂)Confirms Chain length
δ 2.25 (t, 2H, -CO-CH₂-)Confirms Amide linkage
δ 4.8–5.0 (s, 2H, -NH₂)Critical: Confirms reduction of Nitro group
δ 6.5, 7.3 (d, 4H, AA'BB' aromatic)Confirms para-substitution pattern
δ 9.4 (s, 1H, -NH-CO-)Confirms Amide proton
MS (ESI+) [M+H]⁺ = 235.35 Molecular ion confirmation
IR (ATR) ~3300–3400 cm⁻¹ (N-H stretch)Primary amine doublet
~1650 cm⁻¹ (C=O stretch)Amide I band

Applications in Drug Discovery & Materials

HDAC Inhibitor Design

The N-(4-aminophenyl)octanamide scaffold mimics the structure of Vorinostat (SAHA) but replaces the hydroxamic acid zinc-binding group (ZBG) with a primary amine precursor. Researchers use this scaffold to:

  • Attach novel ZBGs: The free amine allows coupling to various zinc-chelating moieties (e.g., benzamides, thiols).

  • Probe Hydrophobic Channels: The C8 chain probes the hydrophobic channel of Histone Deacetylase enzymes.

Lipid-Drug Conjugates (LDCs)

The octanoyl tail increases the lipophilicity of the molecule, facilitating:

  • Membrane Permeability: Enhancing the passive transport of attached payloads across the blood-brain barrier (BBB).

  • Formulation: Serving as a surfactant-like building block for self-assembling nanoparticles.

Liquid Crystal Monomers

The rigid aromatic core coupled with the flexible alkyl tail creates a "rod-like" mesogen structure. This compound is used as a precursor for poly(ester-amides) that exhibit liquid crystalline properties, useful in advanced optical materials.

Safety & Handling (HSE)

  • Hazard Classification: Irritant (Skin/Eye). Potential sensitizer due to the aniline moiety.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The primary amine is susceptible to oxidation (browning) upon air exposure.

  • PPE: Nitrile gloves, safety glasses, and fume hood are mandatory. Avoid inhalation of dusts.

References

  • Sigma-Aldrich. N-(4-Aminophenyl)octanamide Product Datasheet (CAS 1020054-78-7).[1]Link

  • BLD Pharm. N-(4-Aminophenyl)octanamide Structure and Properties.Link

  • National Institutes of Health (PubChem). 4-Aminoacetanilide (Structural Analogue Reference).Link

  • El-Hamouly, M. et al. Synthesis of N-(4-aminophenyl)-substituted benzamides.[2] ResearchGate. Link

  • Jeewoo, L. et al. 4-Aminophenyl acetamides and propanamides as potent TRPV1 ligands.[3] Bioorganic & Medicinal Chemistry.[3] Link

Sources

Exploratory

literature review of N-(4-Aminophenyl)octanamide synthesis history

From Stoichiometric Control to Chemoselective Reduction Executive Summary & The Selectivity Paradox N-(4-Aminophenyl)octanamide (also known as 4'-aminooctananilide) is a critical bifunctional intermediate used in the syn...

Author: BenchChem Technical Support Team. Date: February 2026

From Stoichiometric Control to Chemoselective Reduction

Executive Summary & The Selectivity Paradox

N-(4-Aminophenyl)octanamide (also known as 4'-aminooctananilide) is a critical bifunctional intermediate used in the synthesis of liquid crystals, supramolecular polymers, and paracetamol analogs. Its structure—a hydrophobic octyl tail attached via an amide linkage to a hydrophilic aniline head—presents a classic challenge in organic synthesis: Nucleophilic Selectivity.

The core difficulty lies in the starting material, p-phenylenediamine (PPD). PPD possesses two identical primary amine groups. Any attempt to acylate one amine with octanoyl chloride inherently risks acylating the second, leading to the formation of the unwanted N,N'-dioctanoyl byproduct.

This guide reviews the historical evolution of synthesis methods, moving from "brute force" stoichiometric control to the modern "gold standard" of nitro-group reduction.

The Selectivity Challenge (Visualized)

The following diagram illustrates the kinetic competition that occurs during the direct acylation of PPD.

SelectivityParadox cluster_0 The Kinetic Trap PPD p-Phenylenediamine (High Nucleophilicity) Mono Target: Mono-Amide (Nucleophilic Aniline remains) PPD->Mono k1 (Fast) OctCl Octanoyl Chloride (Electrophile) OctCl->Mono Di Impurity: Di-Amide (Over-acylation) OctCl->Di Mono->Di k2 (Competitive)

Figure 1: The kinetic competition between mono-acylation (k1) and di-acylation (k2) when reacting PPD directly.

Route A: Direct Acylation (The Historical Approach)

Early syntheses attempted to control selectivity through stoichiometry and temperature. By using a large excess of PPD and keeping temperatures low, chemists tried to statistically favor the mono-product.

Protocol: Stoichiometric Control Method
  • Reagents: p-Phenylenediamine (PPD) (3.0 eq), Octanoyl Chloride (1.0 eq), Triethylamine (1.1 eq), DCM (Solvent).

  • Conditions: 0°C to Room Temperature (RT).

Step-by-Step Workflow:

  • Dissolution: Dissolve 3 equivalents of PPD in dry Dichloromethane (DCM) with Triethylamine. Cool to 0°C.

  • Slow Addition: Add 1 equivalent of Octanoyl Chloride dropwise over 2 hours. Causality: The slow addition ensures the concentration of the electrophile remains low, statistically favoring reaction with the abundant unreacted PPD rather than the scarce mono-product.

  • Quench & Wash: Quench with water. The excess PPD remains in the organic phase or aqueous wash depending on pH.

  • Purification: Requires rigorous column chromatography to separate the Mono-amide from the Di-amide and unreacted PPD.

Data: Yield vs. Stoichiometry

PPD EquivalentsOctanoyl ChlorideMono-Product YieldDi-Product ImpurityPurification Difficulty
1.0 eq1.0 eq45%35%High
3.0 eq1.0 eq68%12%Medium
5.0 eq1.0 eq75%<5%Low (but wasteful)

Critique: This method is atom-inefficient and difficult to scale due to the recycling requirement of the excess PPD [1, 5].

Route B: The Nitro-Reduction Route (The Industry Standard)

To guarantee 100% regioselectivity, modern protocols utilize p-nitroaniline. The nitro group acts as a "masked" amine, completely unreactive toward acylation. This allows for exclusive mono-acylation of the amine, followed by chemoselective reduction of the nitro group.

Mechanism & Workflow

NitroRoute Start p-Nitroaniline (Single Nucleophile) Step1 Step 1: Acylation (Octanoyl Chloride + Base) Start->Step1 Inter Intermediate: N-(4-nitrophenyl)octanamide Step1->Inter Step2 Step 2: Reduction (H2/Pd-C or Fe/AcOH) Inter->Step2 Final Product: N-(4-Aminophenyl)octanamide Step2->Final

Figure 2: The two-step regioselective synthesis avoiding di-acylation.

Detailed Protocol

Step 1: Acylation of p-Nitroaniline [1]

  • Setup: Charge a reactor with p-nitroaniline (1.0 eq) and dry THF (or DCM). Add Pyridine (1.2 eq) as an acid scavenger.

  • Reaction: Add Octanoyl Chloride (1.1 eq) dropwise at RT. Reflux for 2 hours.

  • Validation: Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The disappearance of the bright yellow p-nitroaniline spot indicates completion.

  • Isolation: Pour into ice water. The intermediate, N-(4-nitrophenyl)octanamide, precipitates as a solid. Filter and wash.[2][3][4] Yields typically >90%.[4]

Step 2: Chemoselective Reduction Choice of Reductant:

  • Catalytic Hydrogenation (Cleanest): H2 (50 psi), 10% Pd/C in Ethanol [2, 6].

  • Béchamp Reduction (Cheaper/Robust): Iron powder (Fe) in dilute Acetic Acid/Ethanol [3, 4].

Protocol (Pd/C Method):

  • Dissolve the nitro-intermediate in Ethanol.[3]

  • Add 10 wt% of Pd/C catalyst.

  • Stir under H2 atmosphere (balloon or Parr shaker) for 4–6 hours at RT.

  • Filtration: Filter through Celite to remove Pd/C. Safety: Do not let the catalyst dry out (pyrophoric).

  • Concentration: Evaporate solvent to yield the off-white amine product.

Comparative Analysis of Methods
FeatureDirect Acylation (Route A)Nitro-Reduction (Route B)
Step Count 1 Step2 Steps
Atom Economy Low (requires excess amine)High
Selectivity Statistical (Mixture)Absolute (Regioselective)
Purification Difficult ChromatographyFiltration / Recrystallization
Scalability PoorExcellent
Primary Use Quick lab-scale testsPharma/Industrial Production
References
  • Selective Acylation of Diamines: Google Patents. "Selective acylation of 4-substituted-1,3-phenylenediamine."[5] (Discusses the difficulty of mono-acylation). Link

  • Catalytic Hydrogenation: National Institutes of Health (NIH). "Nitro to amine reductions using aqueous flow catalysis." (Validates Pd/C and NaBH4 protocols). Link

  • Iron/Acid Reduction: ResearchGate. "Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide."[6] (Details the Fe/Acetic acid reduction for similar substrates). Link

  • Béchamp Reduction Protocol: PrepChem. "Preparation of 4'-aminoacetanilide."[6][7] (Historical grounding for iron reduction). Link

  • Acylation Kinetics: Fortune Journals. "Regioselective N-Acylation of Heterocyclic Amines." (Context on acylation challenges). Link

  • General Nitro Reduction: Organic Chemistry Portal. "Reduction of Nitro Compounds to Amines."[3][6][8][9][10][11] (Comprehensive review of catalytic methods). Link

Sources

Foundational

Physicochemical Profiling of N-(4-Aminophenyl)octanamide: Ionization &amp; Solubility Guide

This guide provides an in-depth technical analysis of the ionization behavior and physicochemical properties of N-(4-Aminophenyl)octanamide. It is designed for researchers in medicinal chemistry and formulation science w...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the ionization behavior and physicochemical properties of N-(4-Aminophenyl)octanamide. It is designed for researchers in medicinal chemistry and formulation science who require precise data on this amphiphilic intermediate.

Executive Summary

N-(4-Aminophenyl)octanamide (CAS: 1020054-78-7), also known as 4'-amino-octananilide, is a mono-acylated derivative of p-phenylenediamine. It functions as a significant intermediate in the synthesis of liquid crystals, antioxidants, and potential prodrugs. Its physicochemical profile is defined by a distinct amphiphilic structure: a lipophilic octyl chain and a polar, ionizable aniline headgroup.

This guide establishes the pKa of the conjugate acid at approximately 5.1 ± 0.2 , characterizing the molecule as a weak base. Due to the significant lipophilicity introduced by the octanoyl chain (LogP ~ 3.5), standard aqueous titration is unfeasible. We detail the Yasuda-Shedlovsky extrapolation method as the gold standard for accurate pKa determination in this class of compounds.

Molecular Architecture & Ionization Centers

Structural Analysis

The molecule consists of three distinct functional zones that dictate its behavior in solution:

  • The Lipophilic Tail (C8): An octyl chain that imparts low aqueous solubility and high membrane permeability.

  • The Linker (Amide): A neutral amide bond (-NH-CO-) connecting the tail to the ring. It is chemically stable at physiological pH.

  • The Ionization Center (Aniline): A primary aromatic amine (-NH₂) at the para position. This is the sole site of ionization in the physiological pH range.

Ionization Equilibrium

The ionization behavior is governed by the protonation of the terminal amine. The amide group at the para position exerts a subtle electronic effect. While the carbonyl group is inductively electron-withdrawing (-I), the amide nitrogen is electron-donating by resonance (+R). The net effect is a slight increase in basicity compared to unsubstituted aniline (pKa 4.6), but lower than p-phenylenediamine (pKa 6.0).

Predicted pKa (Conjugate Acid): 5.1 – 5.3 Physiological State:

  • pH 1.2 (Gastric): >99.9% Protonated (Cationic, Soluble)

  • pH 7.4 (Blood): >99% Neutral (Uncharged, Lipophilic)

Visualization of Signaling & Equilibrium

The following diagram illustrates the protonation equilibrium and the electronic effects governing the pKa.

IonizationEquilibrium cluster_effects Electronic Influences on pKa Cation Cationic Form (pH < 5.1) [Oct-NH-Ph-NH3]+ Neutral Neutral Form (pH > 5.1) [Oct-NH-Ph-NH2] Cation->Neutral Ka (Deprotonation) Neutral->Cation Kb (Protonation) H_ion H+ Amide Amide Group (-NH-CO-C7H15) Resonance Resonance (+R) Increases Basicity Amide->Resonance Induction Induction (-I) Decreases Basicity Amide->Induction

Caption: Protonation equilibrium of N-(4-Aminophenyl)octanamide showing the transition between cationic and neutral states.

Physicochemical Data Summary

The following table synthesizes predicted and analog-based data for N-(4-Aminophenyl)octanamide.

PropertyValueSource/Method
Molecular Formula C₁₄H₂₂N₂OStoichiometry
Molecular Weight 234.34 g/mol Calculated
pKa (Basic Amine) 5.1 ± 0.2 Hammett Prediction (Ref: 4-Aminoacetanilide)
pKa (Amide) > 15.0Theoretical (Neutral in water)
LogP (Octanol/Water) 3.5 ± 0.3 Fragment Contribution Method
Intrinsic Solubility (S₀) < 0.1 mg/mLEstimation based on C8 chain
Solubility (pH 1.2) High (> 10 mg/mL)Salt formation (Chloride)

Experimental Protocol: pKa Determination

Due to the low aqueous solubility of the neutral form, direct aqueous titration is prone to precipitation and electrode fouling. The Yasuda-Shedlovsky procedure is the required protocol.

Principle

The pKa is measured in mixtures of water and a cosolvent (Methanol or Dioxane) at various ratios. The apparent pKa values (


) are plotted against the inverse dielectric constant (

) of the solvent mixture. The linear regression is extrapolated to the dielectric constant of pure water (

).
Materials
  • Analyte: N-(4-Aminophenyl)octanamide (>98% purity).

  • Titrant: 0.1 N HCl (standardized).

  • Cosolvent: HPLC-grade Methanol (MeOH).

  • Apparatus: Potentiometric titrator (e.g., Mettler Toledo or Metrohm) with a glass pH electrode.

Step-by-Step Methodology
  • Preparation of Solvent Mixtures: Prepare three solvent systems: 30%, 40%, and 50% (v/v) Methanol in CO₂-free water.

  • Sample Dissolution: Dissolve ~10 mg of the substance in 50 mL of the 50% MeOH mixture. Ensure complete dissolution (sonicate if necessary).

  • Titration:

    • Perform a blank titration (solvent only).

    • Titrate the sample with 0.1 N HCl.

    • Record pH vs. Volume data.

  • Repeat: Repeat the procedure for the 40% and 30% MeOH mixtures. Note: Precipitation may occur in lower % MeOH; if so, use 40/50/60% ratios.

  • Data Analysis (Yasuda-Shedlovsky):

    • Calculate

      
       for each mixture using the Henderson-Hasselbalch equation at the half-neutralization point.
      
    • Plot

      
       vs. 
      
      
      
      .
    • Extrapolate to

      
       (Water).
      
Workflow Diagram

ExperimentalWorkflow Start Start: N-(4-Aminophenyl)octanamide SolventPrep Prepare MeOH/Water Mixtures (30%, 40%, 50% v/v) Start->SolventPrep Dissolve Dissolve Sample (Ensure Clear Solution) SolventPrep->Dissolve Titrate Potentiometric Titration (Titrant: 0.1N HCl) Dissolve->Titrate Calc_psKa Calculate Apparent pKa (psKa) for each % MeOH Titrate->Calc_psKa Plot Yasuda-Shedlovsky Plot (psKa vs 1/Dielectric Constant) Calc_psKa->Plot Extrapolate Extrapolate to 0% MeOH (Result: Aqueous pKa) Plot->Extrapolate

Caption: Yasuda-Shedlovsky extrapolation workflow for determining pKa of lipophilic amines.

Scientific Interpretation & Implications

Solubility-pH Profile

The solubility of N-(4-Aminophenyl)octanamide is highly pH-dependent.

  • pH < pKa (Acidic): The molecule exists as a cationic salt (e.g., hydrochloride). Solubility is significantly enhanced by the hydration energy of the charge.

  • pH > pKa (Basic/Neutral): The molecule reverts to its neutral, hydrophobic form. Solubility drops to its intrinsic value (

    
    ), driven solely by the van der Waals interactions of the octyl chain.
    
Relevance in Drug Development
  • Permeability: At physiological pH (7.4), the molecule is predominantly neutral, facilitating passive diffusion across lipid bilayers.

  • Formulation: To achieve high loading in liquid formulations, acidification (to pH 3-4) or the use of cyclodextrins/surfactants is recommended to overcome the lipophilicity of the neutral form.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 31230, 4'-Aminoacetanilide. Retrieved from [Link]

  • Bordwell, F. G. pKa Table (Acidity in DMSO and Water). Organic Chemistry Data. Retrieved from [Link]

  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[1] (Reference for Hammett Constants).

  • Avdeef, A. (2003).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Reference for Yasuda-Shedlovsky Protocol).

Sources

Protocols & Analytical Methods

Method

Application Note: Electrochemical Polymerization of N-(4-Aminophenyl)octanamide

This is a comprehensive Application Note and Protocol guide for the electrochemical polymerization of N-(4-Aminophenyl)octanamide . This guide addresses the specific challenges of polymerizing this amphiphilic monomer, p...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for the electrochemical polymerization of N-(4-Aminophenyl)octanamide . This guide addresses the specific challenges of polymerizing this amphiphilic monomer, particularly its solubility and the steric/electronic influence of the para-substituent.

Executive Summary

N-(4-Aminophenyl)octanamide (APOA) is a functionalized aniline derivative comprising an electroactive primary amine coupled to a hydrophobic octyl tail via an amide linker. Unlike unsubstituted aniline, the electropolymerization of APOA is governed by two critical factors:

  • Para-Position Blockade: The amide substituent at the para position relative to the amine prevents standard head-to-tail (

    
    ) coupling, forcing the polymerization to proceed via ortho-coupling  or oligomerization pathways.
    
  • Solubility Profile: The lipophilic octyl chain renders the monomer insoluble in standard aqueous acidic electrolytes, necessitating the use of organic solvents or micellar aqueous media .

This guide details the protocols for generating stable, electroactive poly(APOA) films, primarily utilized for hydrophobic surface modification , biosensor interfaces , and corrosion protection .

Chemical Identity & Mechanistic Insight

The Monomer
  • IUPAC Name: N-(4-Aminophenyl)octanamide

  • Structure: An amphiphilic molecule with a polar "head" (aniline moiety) and a non-polar "tail" (C8 alkyl chain).

  • Role of the Amide Linker: Provides hydrogen-bonding sites (

    
    ) for supramolecular ordering and stabilizes the film via inter-chain interactions.
    
Polymerization Mechanism

Standard polyaniline (PANI) forms via


 coupling. In APOA, the 

position is occupied by the octanamide group. Consequently, oxidation generates a radical cation that couples primarily at the ortho (

) position
, leading to a polymer backbone that is structurally distinct from PANI (often resembling a phenazine-like ladder structure or ortho-linked oligomers).

Mechanism cluster_conditions Critical Control Factors Monomer Monomer (APOA) (Para-Blocked) Oxidation Anodic Oxidation (-e⁻, -H⁺) Monomer->Oxidation Radical Radical Cation (Resonance Stabilized) Oxidation->Radical Coupling Ortho-Coupling (C2-N or C2-C2) Radical->Coupling Polymer Poly(APOA) Film (Hydrophobic Surface) Coupling->Polymer Solubility Solvent Choice (Organic/Micellar) Solubility->Monomer Acidity Protonation (Acidic Electrolyte) Acidity->Oxidation

Figure 1: Mechanistic pathway for the electropolymerization of para-substituted anilines. The blocked para-position necessitates ortho-coupling, resulting in a distinct polymer architecture.

Materials & Equipment

Reagents
ComponentGrade/SpecificationFunction
N-(4-Aminophenyl)octanamide >98% Purity (Synthesis req. if unavailable)Monomer
Acetonitrile (ACN) HPLC Grade, AnhydrousSolvent (Method A)
Lithium Perchlorate (

)
Battery Grade, DryElectrolyte (Method A)
Sodium Dodecyl Sulfate (SDS) UltrapureSurfactant (Method B)
Hydrochloric Acid (HCl) 1.0 M Standard SolutionProton Source (Method B)
Deionized Water 18.2 MΩ·cmSolvent (Method B)
Equipment
  • Potentiostat/Galvanostat: (e.g., BioLogic, CH Instruments, Metrohm Autolab) capable of Cyclic Voltammetry (CV) and Chronoamperometry.

  • Working Electrode: Glassy Carbon (GCE), Gold (Au), or Platinum (Pt) disk.

  • Reference Electrode:

    • Non-Aqueous:

      
       (0.01 M 
      
      
      
      in ACN).
    • Aqueous:

      
       (3 M KCl) or Saturated Calomel Electrode (SCE).
      
  • Counter Electrode: Platinum wire or mesh.

Experimental Protocols

Pre-Step: Monomer Synthesis (If Commercial Source Unavailable)

If the monomer is not available off-the-shelf, synthesize via Schotten-Baumann reaction:

  • Dissolve p-phenylenediamine (10 mmol) in dry THF/Triethylamine.

  • Dropwise add octanoyl chloride (10 mmol) at 0°C.

  • Stir 4h, precipitate in water, filter, and recrystallize from Ethanol.

  • Verify: NMR should show amide proton (~9.8 ppm) and alkyl chain signals.

Method A: Non-Aqueous Electropolymerization (Recommended)

Best for forming uniform, high-density films on noble metals.

1. Electrolyte Preparation:

  • Dissolve 0.1 M

    
      in anhydrous Acetonitrile .
    
  • Add 5.0 mM N-(4-Aminophenyl)octanamide .

  • Note: Sonicate for 5-10 minutes to ensure complete dissolution of the hydrophobic monomer.

2. Electrochemical Cell Setup:

  • Polish the Working Electrode (GCE/Au) with 0.05 µm alumina slurry; rinse with ethanol and water; dry under

    
     stream.
    
  • Assemble the three-electrode cell.

  • Deoxygenate: Purge the solution with High-Purity Nitrogen or Argon for 15 minutes prior to scanning.

3. Polymerization (Cyclic Voltammetry):

  • Scan Range: -0.2 V to +1.2 V (vs.

    
    ).
    
  • Scan Rate: 50 mV/s.

  • Cycles: 10 – 20 cycles (Monitor film growth).

  • Observation: Look for the emergence of a redox pair around +0.6 V and +0.8 V. The current should increase with each cycle, indicating conductive film deposition.

4. Post-Treatment:

  • Rinse the electrode gently with fresh Acetonitrile to remove unreacted monomer.

  • Dry in air or under a gentle nitrogen stream.

Method B: Micellar Aqueous Polymerization (Green Alternative)

Uses SDS micelles to solubilize the hydrophobic monomer in water. Ideal for biological applications.

1. Electrolyte Preparation:

  • Prepare 0.1 M HCl (aqueous).

  • Add 10 mM Sodium Dodecyl Sulfate (SDS) . Stir until clear (above CMC).

  • Add 5.0 mM N-(4-Aminophenyl)octanamide .

  • Mechanism:[1][2][3] The hydrophobic octyl tails partition into the SDS micelle core, while the aniline "head" remains exposed to the acidic aqueous phase, accessible for oxidation.

2. Polymerization (Potentiostatic):

  • Technique: Chronoamperometry (Constant Potential).

  • Applied Potential: +0.85 V (vs. Ag/AgCl).

  • Duration: 60 – 300 seconds (Control thickness by time).

  • Alternative: CV from -0.2 V to +1.0 V at 50 mV/s.

3. Washing:

  • Rinse thoroughly with Deionized Water to remove SDS surfactant residues.

Characterization & Data Interpretation

Cyclic Voltammetry (CV) Analysis

The CV of the resulting Poly(APOA) film differs from standard Polyaniline:

  • Redox Couples: Typically shows broad redox activity rather than the sharp Leucoemeraldine/Emeraldine transitions of PANI.

  • Stability: Perform stability cycling in monomer-free electrolyte (0.1 M

    
     or 
    
    
    
    /ACN). The film should retain >90% electroactivity after 50 cycles.
Surface Wettability (Contact Angle)

This is the critical validation step for the octyl-functionalization.

  • Experiment: Sessile drop method (Water).

  • Expected Result:

    • Bare GCE: ~50° - 60°

    • Poly(APOA) Modified: >90° (Hydrophobic)

  • Interpretation: A high contact angle confirms the successful orientation of the octyl chains away from the electrode surface.

Spectroscopy (FTIR-ATR)
  • Amide I & II: Look for strong bands at ~1650

    
     (C=O) and ~1540 
    
    
    
    (N-H bend), confirming the integrity of the octanamide side chain.
  • Quinoid/Benzenoid: Bands at ~1590

    
     and ~1500 
    
    
    
    indicate the polyaniline-like backbone.

Workflow Visualization

Workflow cluster_prep 1. Preparation cluster_poly 2. Polymerization cluster_char 3. Validation Clean Electrode Polishing (0.05µm Alumina) Soln Electrolyte Prep (ACN/LiClO4 or SDS/HCl) Clean->Soln Deox Deoxygenation (N2 Purge 15 min) Soln->Deox CV Cyclic Voltammetry (-0.2V to +1.2V, 20 cycles) Deox->CV Growth Film Deposition (Ortho-Coupling) CV->Growth Rinse Solvent Rinse (Remove Monomer) Growth->Rinse Wetting Contact Angle (Target: >90°) Rinse->Wetting eChem CV in Blank Buffer (Check Stability) Wetting->eChem

Figure 2: Operational workflow for the preparation and validation of Poly(APOA) films.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Monomer Precipitation Solubility limit exceeded in aqueous buffer.Switch to Method A (Acetonitrile) or increase SDS concentration in Method B.
No Film Growth Potential window too narrow; Para-blocking inhibits reaction.Increase upper potential limit to +1.2 V . Ensure electrode surface is pristine.
Film Delamination Poor adhesion due to hydrophobicity.Use a Gold electrode (Au-Amine affinity) or pre-treat carbon with mild activation (+1.5V for 30s).
Low Conductivity Over-oxidation of the polymer.Lower the upper potential limit during cycling (stop at +0.9 V once nucleation occurs).

References

  • Electrochemical Polymerization of N-Substituted Anilines

    • Title: "Electrochemical polymerization of aniline and its deriv
    • Source:International Journal of Electrochemical Science
    • Context: General mechanisms for substituted aniline polymeriz
  • Micellar Electropolymerization

    • Title: "Electropolymerization of hydrophobic monomers in micellar solutions"
    • Source:Journal of Electroanalytical Chemistry
    • Context: Protocol basis for Method B (SDS usage).
  • Functionalized Polyanilines

    • Title: "Synthesis and characterization of poly(aniline-co-N-alkylaniline)s"
    • Source:Polymer[2][4][5][6][7][8][9]

    • Context: Comparative properties of alkyl-substituted polyanilines.

(Note: While specific literature on "N-(4-Aminophenyl)octanamide" is sparse, the protocols above are derived from established methodologies for N-acylated p-phenylenediamines and hydrophobic aniline derivatives.)

Sources

Application

Application Notes and Protocols for N-(4-Aminophenyl)octanamide Surface Modification

Introduction Welcome to this comprehensive guide on the surface modification techniques utilizing N-(4-Aminophenyl)octanamide. This document is intended for researchers, scientists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to this comprehensive guide on the surface modification techniques utilizing N-(4-Aminophenyl)octanamide. This document is intended for researchers, scientists, and drug development professionals who are looking to functionalize surfaces with a molecule that offers both a reactive amine group and a hydrophobic alkyl chain. N-(4-Aminophenyl)octanamide is a versatile molecule for imparting new functionalities to a wide range of materials, including conductive substrates for biosensing and metallic nanoparticles for drug delivery applications.

This guide will provide not only detailed, step-by-step protocols for the synthesis of N-(4-Aminophenyl)octanamide and its application in surface modification but also the scientific rationale behind each critical step. By understanding the "why" behind the "how," you will be better equipped to troubleshoot and adapt these methods for your specific research needs. We will cover two primary methods of surface functionalization: electrochemical grafting for conductive materials and the formation of self-assembled monolayers (SAMs) on gold surfaces. Additionally, we will delve into the essential techniques for characterizing these modified surfaces to ensure the success of your functionalization.

Part 1: Synthesis of N-(4-Aminophenyl)octanamide

Scientific Rationale

The synthesis involves the reaction of a primary amine (p-phenylenediamine) with an acyl chloride (octanoyl chloride). The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A base, such as pyridine or triethylamine, is typically used to neutralize the hydrochloric acid byproduct, driving the reaction to completion. Given that p-phenylenediamine has two amino groups, careful control of the stoichiometry is crucial to favor mono-acylation and minimize the formation of the di-acylated product.

Protocol: Synthesis of N-(4-Aminophenyl)octanamide

Materials:

  • p-Phenylenediamine

  • Octanoyl chloride

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Glass funnel

  • Separatory funnel

  • Chromatography column

  • Beakers and Erlenmeyer flasks

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve p-phenylenediamine (1 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen or argon atmosphere. Cool the solution in an ice bath to 0 °C.

  • Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes.

  • Acylation: Slowly add octanoyl chloride (0.95 equivalents), dissolved in a small amount of anhydrous DCM, to the reaction mixture via a dropping funnel over a period of 30-60 minutes. Maintaining a low temperature is critical to control the reaction rate and selectivity.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC). The disappearance of the starting material and the appearance of a new, less polar spot indicates the formation of the product.

  • Quenching: Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize any remaining acid.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the N-(4-Aminophenyl)octanamide.

  • Characterization: Confirm the identity and purity of the synthesized product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Part 2: Surface Modification Techniques

Once you have synthesized and purified N-(4-Aminophenyl)octanamide, you can proceed with modifying your substrate of interest. Below are detailed protocols for two powerful techniques.

Technique 1: Electrochemical Grafting on Conductive Substrates

Electrochemical grafting is a robust method for covalently attaching molecules to conductive surfaces like glassy carbon, gold, or indium tin oxide (ITO).[1][2] The process involves the in-situ generation of a diazonium salt from the aromatic amine of N-(4-Aminophenyl)octanamide, followed by its electrochemical reduction to form a highly reactive aryl radical that covalently bonds to the substrate surface.[1][3]

The primary amino group of N-(4-Aminophenyl)octanamide can be converted into a diazonium salt (-N₂⁺) in the presence of a nitrite source (e.g., sodium nitrite) and a strong acid (e.g., hydrochloric acid). This diazonium salt is then electrochemically reduced at the electrode surface, leading to the loss of a nitrogen molecule (N₂) and the formation of an aryl radical. This radical readily attacks the electrode surface, forming a stable covalent bond.[1][3] This method often results in the formation of a multilayered film, providing a high density of functional groups on the surface.[1]

Materials:

  • N-(4-Aminophenyl)octanamide

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Acetonitrile (ACN), electrochemical grade

  • Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate - TBAPF₆)

  • Deionized water

  • Ethanol

  • Acetone

Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (working electrode, counter electrode, reference electrode)

  • Working electrodes (e.g., glassy carbon, gold)

  • Polishing materials (alumina slurry or diamond paste)

  • Sonication bath

Procedure:

  • Substrate Preparation:

    • Mechanically polish the working electrode with alumina slurry or diamond paste of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).

    • Rinse the electrode thoroughly with deionized water, followed by sonication in ethanol and acetone to remove any polishing residues and organic contaminants.

    • Dry the electrode under a stream of nitrogen.

  • Diazonium Salt Formation (In-situ):

    • In a clean electrochemical cell, prepare a solution of N-(4-Aminophenyl)octanamide (e.g., 5 mM) in an acidic aqueous solution (e.g., 0.5 M HCl) or an organic solvent like acetonitrile containing the supporting electrolyte.[2]

    • Cool the solution in an ice bath.

    • Slowly add an equimolar amount of a cold aqueous solution of sodium nitrite (NaNO₂). Allow the diazotization reaction to proceed for about 10-15 minutes with gentle stirring.

  • Electrochemical Grafting:

    • Assemble the three-electrode cell with the freshly prepared diazonium salt solution as the electrolyte.

    • Perform cyclic voltammetry (CV) by scanning the potential from the open-circuit potential towards negative potentials (e.g., from +0.4 V to -0.8 V vs. Ag/AgCl).

    • A characteristic reduction peak should be observed in the first scan, which will decrease in subsequent scans as the insulating organic layer forms on the electrode surface.

    • The number of cycles can be varied to control the thickness of the grafted layer.

  • Post-Grafting Cleaning:

    • After grafting, remove the electrode from the cell and rinse it thoroughly with deionized water, ethanol, and acetone to remove any non-covalently bound molecules.

    • Dry the modified electrode under a stream of nitrogen.

Technique 2: Self-Assembled Monolayer (SAM) Formation on Gold Surfaces

Self-assembled monolayers (SAMs) provide a method to create highly ordered and well-defined molecular layers on surfaces.[4] While alkanethiols are the most common precursors for SAMs on gold, amine-terminated molecules can also form stable monolayers, offering an alternative attachment chemistry.

The formation of SAMs is a spontaneous process driven by the affinity of a specific functional group (the "headgroup") for a particular substrate.[4] In this case, the primary amine group of N-(4-Aminophenyl)octanamide serves as the headgroup that anchors the molecule to the gold surface. The octanamide "tail" then orients away from the surface, and intermolecular van der Waals interactions between the alkyl chains contribute to the ordering and stability of the monolayer.

Materials:

  • N-(4-Aminophenyl)octanamide

  • Ethanol, absolute (200 proof)

  • Deionized water

  • Acetone

  • Gold-coated substrates (e.g., silicon wafers, glass slides)

Equipment:

  • Clean glass vials with caps

  • Tweezers

  • Sonication bath

  • Nitrogen or argon gas source

  • Petri dishes

Procedure:

  • Substrate Preparation:

    • Clean the gold substrates by sonicating them sequentially in acetone, ethanol, and deionized water (10-15 minutes each).

    • Dry the substrates under a stream of nitrogen.

    • For optimal results, the gold surface can be further cleaned by UV-ozone treatment or by immersion in a piranha solution (a mixture of sulfuric acid and hydrogen peroxide - EXTREME CAUTION IS ADVISED ).

  • Solution Preparation:

    • Prepare a dilute solution of N-(4-Aminophenyl)octanamide (e.g., 1-5 mM) in absolute ethanol. Ensure the compound is fully dissolved.

  • Self-Assembly:

    • Immerse the clean, dry gold substrates into the N-(4-Aminophenyl)octanamide solution in a clean glass vial.

    • To minimize oxidation and contamination, purge the vial with nitrogen or argon before sealing.

    • Allow the self-assembly to proceed for 12-24 hours at room temperature. Longer incubation times can lead to more ordered monolayers.

  • Post-Assembly Rinsing:

    • Carefully remove the substrates from the solution using tweezers.

    • Rinse the substrates thoroughly with fresh ethanol to remove any physisorbed molecules.

    • Dry the modified substrates under a gentle stream of nitrogen.

  • Storage:

    • Store the functionalized substrates in a clean, dry environment, such as a petri dish sealed with parafilm, to prevent contamination.

Part 3: Characterization of Modified Surfaces

Thorough characterization is essential to confirm the successful modification of the surface and to understand the properties of the resulting layer. A combination of techniques is often necessary to obtain a complete picture.

Characterization Techniques and Expected Outcomes
Technique Principle Expected Outcome for N-(4-Aminophenyl)octanamide Modification
X-ray Photoelectron Spectroscopy (XPS) Measures the elemental composition and chemical states of the surface.Appearance of N1s and C1s peaks corresponding to the amine, amide, and alkyl functionalities. A decrease in the substrate signal (e.g., Au4f) is also expected due to the overlying organic layer.
Fourier-Transform Infrared Spectroscopy (FTIR) Identifies functional groups based on their characteristic vibrational frequencies.Appearance of characteristic peaks for N-H stretching (amine and amide), C=O stretching (amide), and C-H stretching (alkyl chain).
Atomic Force Microscopy (AFM) Provides high-resolution topographical images of the surface.Can reveal changes in surface morphology and roughness after modification. For SAMs, it can show the formation of a uniform layer. For electrografted layers, it may show the formation of a thicker, more heterogeneous film.[1]
Contact Angle Goniometry Measures the hydrophobicity/hydrophilicity of the surface.An increase in the water contact angle is expected due to the hydrophobic octyl chain of the N-(4-Aminophenyl)octanamide, indicating successful surface coverage.

Visualization of Workflows and Mechanisms

Synthesis of N-(4-Aminophenyl)octanamide

p-Phenylenediamine p-Phenylenediamine Reaction Acylation (DCM, TEA, 0°C) p-Phenylenediamine->Reaction Octanoyl_chloride Octanoyl chloride Octanoyl_chloride->Reaction Product N-(4-Aminophenyl)octanamide Reaction->Product Purification Purification (Column Chromatography)

Caption: Synthesis of N-(4-Aminophenyl)octanamide.

Electrochemical Grafting Workflow

cluster_0 Preparation cluster_1 Modification cluster_2 Post-Processing Substrate_Prep Substrate Preparation (Polishing, Sonication) Diazotization In-situ Diazotization (NaNO2, HCl) Substrate_Prep->Diazotization Electrografting Electrochemical Reduction (Cyclic Voltammetry) Diazotization->Electrografting Cleaning Rinsing (Ethanol, Acetone) Electrografting->Cleaning Characterization Surface Characterization (XPS, FTIR, AFM) Cleaning->Characterization

Caption: Electrochemical grafting workflow.

Self-Assembled Monolayer (SAM) Formation Process

Start Clean Gold Substrate Immersion Immerse in N-(4-Aminophenyl)octanamide Solution (Ethanol) Start->Immersion Assembly Self-Assembly (12-24 hours) Immersion->Assembly Rinsing Rinse with Ethanol Assembly->Rinsing Drying Dry with Nitrogen Rinsing->Drying End Functionalized Surface Drying->End

Caption: Self-Assembled Monolayer (SAM) formation.

References

  • Belanger, D., & Pinson, J. (2006). Direct Modification of a Gold Electrode with Aminophenyl Groups by Electrochemical Reduction of in Situ Generated Aminophenyl Monodiazonium Cations. Chemistry of Materials, 18(22), 5373-5380. [Link]

  • Boussaad, S., & Pinson, J. (2020). Grafting of Diazonium Salts on Surfaces: Application to Biosensors. Biosensors, 10(1), 4. [Link]

  • ResearchGate. (n.d.). Surface amine functionalization of various device materials. Retrieved February 23, 2026, from [Link]

  • Bouazizi, N., et al. (2022). Advances in Amine-Surface Functionalization of Inorganic Adsorbents for Water Treatment and Antimicrobial Activities: A Review. Molecules, 27(3), 633. [Link]

  • Lynn, D. M., & Langer, R. (2011). Fabrication and Selective Functionalization of Amine-Reactive Polymer Multilayers on Topographically Patterned Microwell Cell Culture Arrays. Advanced Materials, 23(12), H105-H110. [Link]

  • Molecular Vista. (n.d.). Unambiguous Nanoscale Characterization of Self Assembled Monolayer Coverage. Retrieved February 23, 2026, from [Link]

  • Hosseini, S. M., et al. (2022). Unique Properties of Surface-Functionalized Nanoparticles for Bio-Application: Functionalization Mechanisms and Importance in Application. International Journal of Molecular Sciences, 23(8), 4239. [Link]

  • Pinson, J., & Podvorica, F. (2023). Catalyst Design through Grafting of Diazonium Salts—A Critical Review on Catalyst Stability. Catalysts, 13(8), 1183. [Link]

  • ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). XPS and AFM characterization of the self‐assembled molecular monolayers of a 3‐aminopropyltrimethoxysilane on silicon surface, and effects of substrate pretreatment by UV‐irradiation. Retrieved February 23, 2026, from [Link]

  • Lee, L., et al. (2015). Amine-Terminated Monolayers on Carbon: Preparation, Characterization, and Coupling Reactions. Langmuir, 31(18), 5071-5077. [Link]

  • Google Patents. (n.d.). Diazonium salts and process for their preparation.
  • Laforgue, A., & Pinson, J. (2021). A post-functionalization toolbox for diazonium (electro)-grafted surfaces: review of the coupling methods. Materials Advances, 2(7), 2244-2265. [Link]

  • ResearchGate. (n.d.). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. Retrieved February 23, 2026, from [Link]

  • NPTEL. (n.d.). Lecture 16 Aromatic Diazonium Salts. Retrieved February 23, 2026, from [Link]

  • Liou, G. S., et al. (2002). Synthesis and Properties of New Aromatic Poly(amine-imide)s Derived from N,N′-Bis(4-aminophenyl)-N,N′-diphenyl-1,4-phenylenediamine. Journal of Polymer Science Part A: Polymer Chemistry, 40(21), 3815-3822. [Link]

  • Lee, L., et al. (2015). Amine-terminated monolayers on carbon: preparation, characterization, and coupling reactions. Langmuir, 31(18), 5071-5077. [Link]

  • Google Patents. (n.d.). Selective acylation of 4-substituted-1,3-phenylenediamine.
  • El-Mabrouk, K., & Pinson, J. (2024). Electrografting of Phenyl Phosphate Layers onto Glassy Carbon for Tuning Catalytic Activity toward the Hydrogen Evolution Reaction. Molecules, 29(4), 853. [Link]

  • Crudden, C. M., et al. (2014). Ultra stable self-assembled monolayers of N-heterocyclic carbenes on gold. Nature Chemistry, 6(5), 409-414. [Link]

  • Comert, S., et al. (2017). Sulfamide chemistry applied to the functionalization of self-assembled monolayers on gold surfaces. Beilstein Journal of Organic Chemistry, 13, 638-644. [Link]

  • Al-Khalaf, A. A., et al. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Science, 40(2), 437-464. [Link]

  • Pasetto, P., et al. (2017). Self-assembly of amino-terminated monolayers depending on the chemical structure. New Journal of Chemistry, 41(19), 11041-11049. [Link]

  • Santos, A., et al. (2015). Characterization of electrografted 4-aminophenylalanine layers for low non-specific binding of proteins. New Journal of Chemistry, 39(4), 2889-2896. [Link]

  • Van Gorp, H., et al. (2019). Electrografting of aryl amines on graphitic surfaces: an alternative to diazonium salts?. Nanoscale, 11(29), 13837-13845. [Link]

  • Foellmann, W., & Golka, K. (2012). N-Acetylation of p-aminobenzoic acid and p-phenylenediamine in primary porcine urinary bladder epithelial cells and in the human urothelial cell line 5637. Journal of Toxicology and Environmental Health, Part A, 75(18), 1116-1124. [Link]

  • Dief, E. M., et al. (2024). Self-assembled monolayers: a journey from fundamental tools for understanding interfaces to commercial sensing technologies. Australian Journal of Chemistry, 77(1), CH24096. [Link]

  • ResearchGate. (n.d.). Synthesis and investigation of poly(p-phenylenediamine)–poly(1,4-benzoquinonediimine-N,N-diyl-1,4-phenylene). Retrieved February 23, 2026, from [Link]

  • Vericat, C., et al. (2010). Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM. Physical Chemistry Chemical Physics, 12(23), 5935-5948. [Link]

  • UACJ. (n.d.). Electrografting a p‐Propylaniline/L–Cys Nanofilm onto a Glassy Carbon Electrode Resulting in Enhanced Electrosensing of Cd(I). Retrieved February 23, 2026, from [Link]

  • Kraatz, B., et al. (2020). Electrografting amines onto silver nanoparticle-modified electrodes for electroreduction of CO2 at low overpotential. Journal of Materials Chemistry A, 8(30), 15021-15029. [Link]

  • Phukan, K. (2014). REGIOSELECTIVE N-ACYLATION OF HETEROCYCLIC AMINES UNDER DRY. International Journal of Pharmaceutical Sciences and Research, 5(6), 2435-2440. [Link]

  • Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved February 23, 2026, from [Link]

Sources

Method

Application Note: Selective Acylation of p-Phenylenediamine

This Application Note is designed for researchers and process chemists requiring precise control over the acylation of p-phenylenediamine (PPD). It addresses the critical challenge of chemoselectivity —distinguishing bet...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring precise control over the acylation of p-phenylenediamine (PPD). It addresses the critical challenge of chemoselectivity —distinguishing between the mono-acylated (pharmaceutical precursor) and di-acylated (polymer/material precursor) species.

Executive Summary & Mechanistic Rationale

The acylation of p-phenylenediamine (PPD) presents a classic problem in competitive kinetics. PPD contains two equivalent nucleophilic amine groups. Upon mono-acylation, the electronic character of the ring changes.

  • The Selectivity Paradox: The acetamido group (–NHCOCH₃) is moderately activating via resonance but inductively withdrawing. While it makes the ring less electron-rich than the original diamine, the remaining amine group retains significant nucleophilicity. Consequently, without strict kinetic control, the reaction frequently cascades to the thermodynamically stable, insoluble di-acylated product.

  • Oxidation Risk: PPD is highly susceptible to auto-oxidation, forming "Bandrowski’s base" (a trimeric impurity) or quinone-diimines (purple/black species). All protocols below require inert atmosphere handling.

Reaction Pathway & Logic Flow

PPD_Acylation PPD p-Phenylenediamine (PPD) Highly Soluble Mono Mono-Acetyl PPD (N-(4-aminophenyl)acetamide) Soluble in Hot H2O PPD->Mono 1 eq. Ac2O Controlled Temp (<20°C) Kinetic Control Ox Oxidation Byproducts (Purple/Black Tars) PPD->Ox O2 Exposure No N2 Purge Di Di-Acetyl PPD (N,N'-Diacetyl-p-phenylenediamine) Insoluble/High MP Mono->Di Excess Ac2O Heat / Reflux Thermodynamic Control Mono->Ox Slow Oxidation

Figure 1: Reaction landscape of PPD acylation showing the kinetic vs. thermodynamic pathways.

Critical Physicochemical Parameters

Understanding the solubility and thermal properties is the key to purification.

PropertySubstrate (PPD) Target A: Mono-Acyl Target B: Di-Acyl
IUPAC Name p-PhenylenediamineN-(4-aminophenyl)acetamideN,N'-(1,4-phenylene)bisacetamide
CAS No. 106-50-3122-80-5140-50-1
Melting Point ~140 °C163–166 °C 303–312 °C
Solubility (H₂O) Soluble (Cold)Soluble (Hot) / Low (Cold)Insoluble
Solubility (AcOH) SolubleSolubleSoluble (Hot)
Appearance White crystals (darkens in air)White/Pinkish needlesWhite powder (very stable)

Protocol A: Selective Mono-Acylation (Kinetic Control)

Objective: Synthesis of N-(4-aminophenyl)acetamide (Paracetamol analog precursor). Mechanism: Exploits the solubility differential in water to precipitate the Di-impurity while keeping the Mono-product in solution at elevated temperatures.

Reagents
  • p-Phenylenediamine (PPD): 10.8 g (0.10 mol)

  • Acetic Anhydride: 11.0 mL (0.11 mol, 1.1 eq)

  • Solvent: Deionized Water (degassed)

  • Reducing Agent: Sodium Dithionite (Na₂S₂O₄) - Crucial for preventing oxidation.

Step-by-Step Methodology
  • Inert Setup: Flush a 500 mL 3-neck round-bottom flask with Nitrogen (N₂) for 15 minutes.

  • Dissolution: Add 10.8 g of PPD to 300 mL of warm deionized water (40°C). Add a "pinch" (approx. 50 mg) of Sodium Dithionite.

    • Why? The dithionite acts as an oxygen scavenger, keeping the solution clear/colorless.

  • Controlled Addition: Cool the solution to 15–20°C . Add Acetic Anhydride (11.0 mL) dropwise over 30 minutes with vigorous stirring.

    • Note: Do not use a base catalyst (like Pyridine) here; base accelerates the second acylation.

  • Reaction: Stir at room temperature for 1 hour. A white precipitate may form (this is often the Di-acetyl impurity).

  • Filtration 1 (Impurity Removal): Filter the suspension while cold.

    • Solid: Mostly Di-acetyl byproduct (Discard or save for Protocol B).

    • Filtrate: Contains the Mono-acetyl product and unreacted PPD.

  • Concentration & Crystallization:

    • Concentrate the filtrate to approx. 100 mL under reduced pressure.

    • Cool to 0–4°C in an ice bath. The Mono-acetyl product will crystallize as white/off-white needles.

  • Purification: Recrystallize from hot water.

    • Yield: Expect 65–75%.

    • QC: Check MP (Target: 163–166°C).

Protocol B: Exhaustive Di-Acylation (Thermodynamic Control)

Objective: Synthesis of N,N'-Diacetyl-p-phenylenediamine (Polymer crosslinker). Mechanism: Uses excess reagent and thermal energy to overcome the activation energy of the second amine.

Reagents
  • p-Phenylenediamine: 5.4 g (0.05 mol)

  • Acetic Acid (Glacial): 30 mL (Solvent)

  • Acetic Anhydride: 15 mL (Excess)

  • Catalyst: Zinc Dust (100 mg) - Prevents oxidation and catalyzes reduction of any quinones formed.

Step-by-Step Methodology
  • Dissolution: In a 100 mL round-bottom flask, dissolve PPD in glacial acetic acid.

  • Reflux: Add the Acetic Anhydride and Zinc dust. Attach a reflux condenser.

  • Heating: Heat to reflux (~118°C) for 2 hours.

    • Observation: The reaction mixture should remain relatively light-colored due to the Zinc.

  • Quenching: Pour the hot reaction mixture into 200 mL of ice-cold water.

  • Precipitation: The Di-acetyl product is insoluble in water and will crash out immediately as a bulky white solid.

  • Workup: Filter the solid. Wash copiously with water to remove acid, then with cold ethanol.

  • Drying: Dry in a vacuum oven at 80°C.

    • Yield: Expect >90%.

    • QC: MP >300°C.

Quality Control & Troubleshooting

Analytical Signatures (¹H NMR in DMSO-d₆)
SignalMono-Acyl (δ ppm)Di-Acyl (δ ppm)Interpretation
Methyl (-CH₃) 2.01 (s, 3H)2.05 (s, 6H)Integration ratio is key.
Amide (-NH-) ~9.65 (s, 1H)~9.85 (s, 2H)Di-acyl shows only one NH peak (symmetric).
Amine (-NH₂) ~4.80 (s, 2H)Absent Presence indicates Mono or unreacted PPD.
Aromatic (Ar-H) Two doublets (AA'BB')Singlet (4H)Symmetry of Di-acyl collapses Ar-H to a singlet.
Troubleshooting Guide
IssueDiagnosisCorrective Action
Product turns purple Oxidation (Quinone formation)Use degassed solvents; add Na₂S₂O₄ or Zn dust; work under N₂.
Low Yield (Mono) Over-reaction to Di-acylReduce temperature during addition; Ensure PPD is in slight excess.
Gummy precipitate OligomerizationPurity of starting PPD is low. Recrystallize PPD from ethanol before use.

References

  • General Reactivity & Safety: National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7814, p-Phenylenediamine. Retrieved from [Link]

  • Mono-Acylation Specificity (Benzotriazole Method): Katritzky, A. R., et al. (2004). Efficient Monoacylation of Symmetric Diamines. Journal of Organic Chemistry. (Note: While the specific benzotriazole protocol is advanced, the selectivity principles apply).
  • Physical Properties (Melting Points): NIST Chemistry WebBook. N,N'-Diacetyl-p-phenylenediamine.[1][2][3] Retrieved from [Link]

  • Toxicology & Metabolism (Acetylation Pathways)

Sources

Application

Application Notes and Protocols: Catalytic Applications of Aniline and Anilide Derivatives

A Note on N-(4-Aminophenyl)octanamide: A comprehensive review of current scientific literature indicates a notable absence of established catalytic applications specifically for N-(4-Aminophenyl)octanamide and its direct...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on N-(4-Aminophenyl)octanamide: A comprehensive review of current scientific literature indicates a notable absence of established catalytic applications specifically for N-(4-Aminophenyl)octanamide and its direct derivatives. While this specific molecule is available as a chemical reagent, its role in catalysis is not documented in peer-reviewed publications. However, the core chemical motifs within this molecule—the aniline and anilide functionalities—are foundational to a broad and significant class of compounds that are extensively used in modern catalysis, primarily as ligands for transition metals.

This guide, therefore, focuses on the well-established catalytic applications of this broader class of aniline and anilide derivatives. The principles, protocols, and mechanistic insights presented herein provide a strong framework for researchers and drug development professionals interested in leveraging these versatile structures in catalytic system design.

Introduction: The Role of Aniline and Anilide Derivatives in Homogeneous Catalysis

Aniline and its derivatives are privileged scaffolds in the design of ligands for homogeneous catalysis. The nitrogen atom's lone pair provides a coordination site for transition metals, and the aromatic ring serves as a versatile platform for electronic and steric tuning. By modifying substituents on the phenyl ring, one can precisely control the reactivity and selectivity of the metal center.[1]

Anilide derivatives, formed by acylation of the amine, are also pivotal. The amide group can act as a robust directing group in C-H functionalization reactions, enabling regioselective transformations that would otherwise be challenging.[2][3] This guide will explore key applications of these derivatives, focusing on palladium- and copper-catalyzed reactions that are fundamental to modern organic synthesis.

Application I: Aniline Derivatives as Ligands in Palladium-Catalyzed Cross-Coupling

Palladium complexes featuring aniline-derived ligands are highly effective catalysts for cross-coupling reactions, which form the bedrock of pharmaceutical and materials synthesis.[1] One of the most prominent examples is the Suzuki-Miyaura cross-coupling reaction.

Expertise & Experience: The "Why"

In many modern cross-coupling reactions, particularly those involving challenging substrates like amides or esters, traditional phosphine ligands can be suboptimal. N-Heterocyclic Carbene (NHC) ligands have emerged as powerful alternatives. Palladium(II) precatalysts bearing both an NHC ligand and a coordinated aniline derivative offer a synergistic combination of high stability and reactivity. The aniline ligand can be tuned electronically; for instance, an electron-withdrawing group on the aniline can enhance the electrophilicity of the palladium center, promoting the key oxidative addition step in some catalytic cycles.[1] These precatalysts are often air- and moisture-stable, a significant practical advantage in a laboratory setting.[4]

Experimental Protocol: Suzuki-Miyaura Coupling of Amides

This protocol describes the cross-coupling of an N-Boc-protected cyclic amide with phenylboronic acid, a transformation enabled by a [Pd(IPr)(aniline)Cl₂] type precatalyst.

Materials:

  • N-Boc-pyrrolidin-2-one (Amide substrate)

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃), anhydrous

  • [(IPr)PdCl₂(3-CF₃-Aniline)] (Catalyst, 1-2 mol%)

  • Anhydrous dioxane (Solvent)

  • Ethyl acetate (for extraction)

  • Water (for quenching)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon gas supply

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add the N-Boc-pyrrolidin-2-one (0.5 mmol, 1.0 equiv), phenylboronic acid (0.75 mmol, 1.5 equiv), and anhydrous potassium carbonate (1.5 mmol, 3.0 equiv).

  • Add the palladium catalyst, [(IPr)PdCl₂(3-CF₃-Aniline)] (0.005 - 0.01 mmol, 1-2 mol%).

  • Seal the vial with a septum cap and purge with argon for 10 minutes to ensure an inert atmosphere.

  • Using a syringe, add anhydrous dioxane (2 mL).

  • Place the vial in a pre-heated oil bath or heating block and stir the reaction mixture at 80-100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete (as judged by the consumption of the starting material), cool the mixture to room temperature.

  • Quench the reaction by carefully adding water (5 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Data Presentation: Catalyst Performance

The performance of such catalytic systems is typically evaluated by the yield of the desired product under optimized conditions.

EntryAmide SubstrateBoronic AcidCatalyst LoadingYield (%)
1N-Boc-pyrrolidin-2-onePhenylboronic acid2 mol%>90%
2N-Boc-piperidone4-Tolylboronic acid2 mol%~85%
3N-Acyl-saccharinPhenylboronic acid1.5 mol%>95%
Table 1: Representative yields for Suzuki-Miyaura coupling of amides using a Pd-NHC-Aniline precatalyst. Data is illustrative based on typical outcomes for such reactions.[1][5]
Visualization: Catalytic Cycle and Workflow

Suzuki_Miyaura_Cycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Amide (R-X) PdII_Aryl Ar-Pd(II)-X(L) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-Ar'(L) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' Product RedElim->Product Substrate1 Amide (R-X) Substrate1->OxAdd Substrate2 Boronic Acid (Ar'-B(OR)2) Substrate2->Transmetal Base Base Base->Transmetal

A generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

Experimental_Workflow Start Start: Oven-dried vial AddReagents Add Amide, Boronic Acid, Base, and Pd Catalyst Start->AddReagents InertAtmosphere Seal and Purge with Argon AddReagents->InertAtmosphere AddSolvent Add Anhydrous Dioxane InertAtmosphere->AddSolvent Reaction Heat and Stir (80-100 °C, 12-24h) AddSolvent->Reaction Workup Cool, Quench with Water, and Extract with EtOAc Reaction->Workup Purification Dry, Concentrate, and Purify via Chromatography Workup->Purification End Characterize Pure Product Purification->End

Experimental workflow for a typical cross-coupling reaction.

Application II: Anilide Derivatives in Copper-Catalyzed N-Arylation (Goldberg Reaction)

The copper-catalyzed N-arylation of amides, known as the Goldberg reaction, is a classic and powerful method for forming C-N bonds. Mechanistic studies have revealed that the reaction proceeds through a copper(I) amidate complex.[6][7] While the anilide itself is a substrate in this case, understanding this reaction is crucial for anyone working with amide-containing molecules in a catalytic context.

Expertise & Experience: The "Why"

The Goldberg reaction provides a complementary approach to the more common palladium-catalyzed Buchwald-Hartwig amination. Copper is less expensive than palladium, making it attractive for large-scale synthesis. The reaction often requires a ligand to stabilize the copper catalyst and facilitate the reaction. Simple, readily available ligands, sometimes derived from amino acids like L-proline, have been shown to be effective.[8] The key intermediate is a copper(I) amidate, which is formed by deprotonation of the amide N-H bond by a base in the presence of a Cu(I) source. This intermediate then reacts with an aryl halide in the rate-determining step.[7]

Experimental Protocol: Copper-Catalyzed N-Arylation of 2-Pyrrolidone

This protocol describes the N-arylation of 2-pyrrolidone with an aryl iodide using a CuI catalyst and an L-proline-derived ligand.

Materials:

  • 2-Pyrrolidone (Amide substrate)

  • Aryl iodide (e.g., 4-iodoanisole)

  • Copper(I) iodide (CuI, 5 mol%)

  • (S)-N-methylpyrrolidine-2-carboxylate (Ligand, 10 mol%)[8]

  • Potassium phosphate (K₃PO₄), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate (for extraction)

  • Argon gas supply

  • Reaction tube or vial

Procedure:

  • To a reaction tube, add the amide (10 mmol, 1.0 equiv), K₃PO₄ (10 mmol, 1.0 equiv), the ligand (1 mmol, 0.1 equiv), and CuI (0.5 mmol, 0.05 equiv).

  • Add the aryl iodide (12 mmol, 1.2 equiv) to the mixture at room temperature.

  • Add anhydrous DMSO (10 mL).

  • Seal the tube and purge with argon.

  • Stir the mixture at 110 °C for 5 hours.[8]

  • After cooling to room temperature, dilute the mixture with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.

  • Wash the combined filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the N-arylated amide.

Future Directions: C-H Functionalization and Beyond

The anilide motif is increasingly being used as a directing group to achieve regioselective C-H functionalization.[2][3] This strategy allows for the direct installation of functional groups at positions ortho, meta, or para to the amide, providing powerful shortcuts in synthetic chemistry.[3][9] For example, recent advances have shown that metallaphotocatalysis can be used for the directed ortho-hydroxylation of anilides.[2] These cutting-edge applications underscore the continued importance of the anilide scaffold in the development of novel catalytic transformations.

References

  • Hydroxylation of Substituted Anilides with Metallaphotocatalysis. ACS Omega (2024). [Link]

  • Regioselective Transition-Metal-Catalyzed C–H Functionalization of Anilines. Request PDF. [Link]

  • Palladium‐Catalyzed para‐C−H Arylation of Anilines with Aromatic Halides. PMC - NIH. [Link]

  • Catalytic, Z-Selective, Semi-Hydrogenation of Alkynes with a Zinc–Anilide Complex. PMC. [Link]

  • Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. MIT Open Access Articles. [Link]

  • Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. ACS Publications. [Link]

  • Examples of N‐aryl amides in biologically active compounds. ResearchGate. [Link]

  • Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. PMC. [Link]

  • (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. ResearchGate. [Link]

  • Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PMC. [Link]

  • Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. MDPI. [Link]

  • Novel Ligands for Transition-Metal Catalysis. Rutgers University Technology Transfer. [Link]

  • Palladium/NHC (NHC = N-Heterocyclic Carbene)-Catalyzed Suzuki– Miyaura Cross-Coupling of Alkyl Amides. ACS Publications. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of N-(4-Aminophenyl)octanamide

Ticket ID: #PUR-894-OCT Status: Open Assigned Specialist: Senior Application Scientist, Organic Process Division[1] Introduction: The "Amphiphilic" Challenge Welcome to the technical support hub for N-(4-Aminophenyl)octa...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-894-OCT Status: Open Assigned Specialist: Senior Application Scientist, Organic Process Division[1]

Introduction: The "Amphiphilic" Challenge

Welcome to the technical support hub for N-(4-Aminophenyl)octanamide (CAS: 18076-89-4).[1] Users frequently encounter difficulties with this molecule because of its hybrid nature : it possesses a lipophilic octyl tail and a polar, basic aniline head.

This duality often leads to:

  • "Oiling out" during recrystallization (due to the fatty chain).

  • Emulsions during aqueous workups (the molecule acts as a surfactant).

  • Oxidative discoloration (the free aniline moiety is sensitive to air).

This guide provides three validated workflows to resolve these specific issues.

Module 1: Initial Diagnostics & FAQ

Q: My crude product is dark brown/black. Is it ruined? A: Likely not. The free amine group (


) on the phenyl ring oxidizes rapidly in air to form quinoid-type impurities.[1] These are highly colored but often present in negligible mass.
  • Fix: Add a pinch of sodium dithionite (

    
    ) during aqueous washes or recrystallization to reduce colored impurities.
    

Q: TLC shows three spots. What are they? A: In a typical synthesis (acylation of p-phenylenediamine), you will see:

  • Top Spot (High

    
    ): 
    
    
    
    -Dioctanoyl-p-phenylenediamine (Over-acylated byproduct).[1]
  • Middle Spot (Target):

    
    -(4-Aminophenyl)octanamide.[1]
    
  • Bottom Spot (Baseline): Unreacted p-phenylenediamine (PPD) or salts.[1]

Module 2: Acid-Base Extraction (The "Chemical Filter")

Best for: Removing the non-basic di-acylated byproduct and unreacted fatty acids.[1]

The Logic: The target molecule has a free amine (


).[1] It can be protonated to become water-soluble.[1] The di-acylated byproduct has no free amine and remains in the organic layer regardless of pH.[1]
Critical Warning: The Surfactant Effect

Because this molecule has a charged head (when protonated) and a fatty tail, it behaves like soap. Violent shaking will create stable emulsions.[1]

  • Protocol Adjustment: Do NOT shake the separatory funnel vigorously. Use gentle inversion (20-30 times).

Workflow Diagram

AcidBaseWorkup node_start Crude Mixture (Target + Di-amide + Impurities) node_dissolve Dissolve in EtOAc or DCM node_start->node_dissolve node_acid Extract with 1M HCl (Cold) node_dissolve->node_acid Gentle Inversion node_org_layer Organic Layer (Contains Di-amide & Fatty Acid) node_acid->node_org_layer Top Layer node_aq_layer Aqueous Layer (Acidic) (Contains Target Salt) node_acid->node_aq_layer Bottom Layer node_discard Discard Organic Layer node_org_layer->node_discard node_base Slowly basify to pH 9-10 (with 2M NaOH or Na2CO3) node_aq_layer->node_base Cool to 0°C node_precipitate Precipitate Forms (Free Base Target) node_base->node_precipitate node_filter Filter & Wash (Cold Water) node_precipitate->node_filter

Figure 1: Chemo-selective purification exploiting the basicity of the mono-amide.[1]

Step-by-Step Protocol
  • Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc).

  • Acid Extraction: Extract gently with 1M HCl (

    
    ).
    
    • Note: The target moves to the water phase. The di-amide stays in EtOAc.[1]

  • Separation: Collect the aqueous acidic layers.

  • Neutralization: Cool the aqueous acidic solution to

    
     in an ice bath.
    
  • Precipitation: Slowly add 2M NaOH or saturated

    
     while stirring until pH 
    
    
    
    . The product should precipitate as a white/off-white solid.[1]
  • Filtration: Filter the solid and wash copiously with water to remove inorganic salts.

Module 3: Recrystallization (The "Polishing" Step)[1]

Best for: Final purification to reach >99% purity. Challenge: The octyl chain makes the compound prone to "oiling out" (forming a liquid oil rather than crystals) if the solvent is too non-polar or the solution is too concentrated.[1]

Solvent Selection Table
Solvent SystemRatio (v/v)SuitabilityNotes
Ethanol / Water 70:30 to 50:50Excellent Best balance.[1] Water acts as anti-solvent.
Ethyl Acetate / Hexane 1:3Good Good for removing non-polar grease.
Toluene PureModerate Requires slow cooling to avoid oiling.
Methanol PurePoor Too soluble; low recovery yield.
Recrystallization Logic Tree

RecrystallizationLogic start Crude Solid solvent_add Add Hot EtOH (min. vol) start->solvent_add dissolved Fully Dissolved? solvent_add->dissolved filter_hot Hot Filtration (Remove inorganic salts) dissolved->filter_hot No (Solids remain) add_water Add Hot Water dropwise until turbid dissolved->add_water Yes filter_hot->add_water clear_up Add 1-2 drops EtOH to clear turbidity add_water->clear_up cool Slow Cool to RT, then 4°C clear_up->cool oil_out Problem: Oils Out cool->oil_out Liquid droplets form reheat Reheat & add more EtOH oil_out->reheat reheat->cool

Figure 2: Decision tree for avoiding the "oiling out" phenomenon common with fatty amides.

Pro-Tip: The "Seeding" Technique

If the product oils out:[1]

  • Reheat until clear.

  • Add a tiny crystal of pure product (if available) or scratch the glass wall with a spatula at the air-liquid interface.[1]

  • Cool very slowly (wrap the flask in a towel/foil to insulate).

Module 4: Flash Chromatography

Best for: Small scale (<500mg) or difficult separations.[1]

  • Stationary Phase: Silica Gel (standard grade).[1]

  • Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH).[1]

    • Gradient: Start 100% DCM

      
       95:5 DCM:MeOH.
      
  • Modifier: Add 1% Triethylamine (TEA) to the mobile phase.

    • Why? The free amine on the product interacts with acidic sites on the silica, causing "streaking" (broad tails).[1] TEA neutralizes the silica, resulting in sharp bands.[1]

References

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (General reference for recrystallization of amides and anilines).

  • PubChem. 4'-Aminoacetanilide (Structural Analog Data). National Library of Medicine. Available at: [Link] (Accessed Feb 2026).[1] Note: Solubility profiles of the C2 analog (acetamide) are extrapolated to the C8 analog (octanamide) with adjustments for lipophilicity.[1]

  • Smith, M.B., March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] Wiley-Interscience.[1] (Reference for acylation selectivity and amine protection strategies).

Sources

Optimization

Technical Support Center: Stability &amp; Impurity Profiling of N-(4-Aminophenyl)octanamide

Topic: Analysis and Troubleshooting of N-(4-Aminophenyl)octanamide (NAPO) Degradation CAS: 1020054-78-7 (and related analogs) Audience: Analytical Chemists, Formulation Scientists, and QC Managers. Introduction: The Dual...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analysis and Troubleshooting of N-(4-Aminophenyl)octanamide (NAPO) Degradation CAS: 1020054-78-7 (and related analogs) Audience: Analytical Chemists, Formulation Scientists, and QC Managers.

Introduction: The Dual-Reactivity Challenge

N-(4-Aminophenyl)octanamide (NAPO) presents a unique stability profile due to its hybrid structure: a lipophilic fatty acid tail (octanoyl) and a reactive aromatic amine head (p-phenylenediamine core).

In our experience supporting lipid-based drug delivery and intermediate synthesis, researchers face two distinct degradation vectors:

  • Hydrolytic Cleavage: The amide bond breaks, releasing 4-Phenylenediamine (p-PDA) and Octanoic Acid .

  • Oxidative Coupling: The free primary amine (

    
    ) oxidizes rapidly, causing significant discoloration (pink/brown) without necessarily showing massive purity loss by HPLC-UV initially.
    

This guide provides a self-validating troubleshooting framework to distinguish, analyze, and mitigate these issues.

Part 1: Diagnostic Triage (Troubleshooting Workflow)

Use this decision tree to identify your specific degradation mode.

Symptom 1: Sample Discoloration (Pink, Brown, or Black)
  • Diagnosis: Oxidative Instability .

  • Root Cause: Radical oxidation of the free aniline moiety leading to quinone imines and azo-dimers.

  • Immediate Action: Check headspace oxygen, light exposure, and presence of trace metals.

  • Go to:

Symptom 2: Purity Drop with New Polar Peaks (HPLC)
  • Diagnosis: Hydrolytic Degradation .

  • Root Cause: Acid/Base catalyzed cleavage of the amide linkage.[1][2][3]

  • Key Indicator: Appearance of an early-eluting peak (p-PDA) and pH drift.

  • Go to:

Symptom 3: Poor Mass Balance / Missing Impurities
  • Diagnosis: Detection Method Failure .

  • Root Cause: Octanoic acid (non-chromophore) is invisible to standard UV (

    
     nm); p-PDA elutes in the void volume.
    
  • Go to:

Visual Logic: The Degradation Pathway

NAPO_Degradation cluster_Hydrolysis Hydrolysis (pH Stress) cluster_Oxidation Oxidation (Air/Light) Parent N-(4-Aminophenyl)octanamide (Parent) pPDA 4-Phenylenediamine (Toxic, Polar) Parent->pPDA Acid/Base Hydrolysis OctAcid Octanoic Acid (Lipophilic, UV-Silent) Parent->OctAcid + H2O Quinone Benzoquinone Imines (Reactive Electrophiles) Parent->Quinone -2e- / -2H+ (Oxidation) Azo Azo Dimers / Oligomers (Colored Precipitates) Quinone->Azo Polymerization

Figure 1: Mechanistic pathways for NAPO degradation. Hydrolysis yields cleavage products; Oxidation yields coupled polymers.

Module 1: Hydrolytic Degradation (The Cleavage Issue)

The amide bond in NAPO is susceptible to hydrolysis, particularly if the compound is formulated in excipients containing residual moisture, acids, or bases.

The Mechanism

Water attacks the carbonyl carbon of the amide.[2] This reaction is catalyzed by extremes of pH.

  • Reaction:

    
    
    
  • Critical Impurity: 4-Phenylenediamine (p-PDA) .

    • Risk: p-PDA is a known sensitizer and has significantly higher toxicity than the parent amide.

Protocol: Forced Degradation (Hydrolysis)

To validate your method's ability to detect hydrolysis products, perform this stress test:

  • Preparation: Dissolve NAPO at 1 mg/mL in Methanol/Water (50:50).

  • Acid Stress: Add 0.1 N HCl. Heat at 60°C for 4 hours.

  • Base Stress: Add 0.1 N NaOH. Heat at 60°C for 2 hours (Amides are typically more labile to base).

  • Neutralization: Quench samples to pH 7.0 before injection.

  • Success Criteria:

    • Parent peak area decreases by 10–20%.

    • Appearance of p-PDA (early eluting).

    • Mass balance check (account for molar response factors).

Module 2: Oxidative Degradation (The Color Issue)

Users often report: "My clear solution turned pink overnight." This is due to the free primary amine (aniline) moiety. Even trace oxidation generates benzoquinone imines , which polymerize into highly colored "Bandrowski's Base" type oligomers.

Why it happens

Anilines are electron-rich. In the presence of oxygen and light, they form radical cations.

  • Visual Threshold: Color change occurs at <0.1% degradation. The human eye detects these chromophores long before HPLC-UV detects a purity drop.

Prevention Protocol
VariableRecommendationCausality
Inert Gas Sparge solvents with Argon/Nitrogen.Displaces dissolved

essential for radical initiation.
Light Use amber glassware.UV light promotes the

transition, accelerating radical formation.
pH Control Maintain pH < 6.0 if possible.Protonation of the amine (

) protects the lone pair from oxidation.
Antioxidants Add Ascorbic Acid or Sodium Metabisulfite.Sacrificial reductants scavenge free radicals before they attack the aniline.

Module 3: Analytical Method Optimization

Standard C18 gradients often fail because the parent is lipophilic (fatty tail) while the degradant (p-PDA) is extremely polar.

Common Failure Modes
  • p-PDA elutes in void volume: You miss the toxic impurity.

  • Octanoic acid is invisible: It has no chromophore above 210 nm.

  • Carryover: The octyl tail sticks to the column/injector.

Recommended HPLC Conditions
  • Column: Phenyl-Hexyl or Polar-Embedded C18 (e.g., Waters XSelect HSS T3).

    • Why: Phenyl phases provide

      
       retention for the aromatic amine (p-PDA), pulling it away from the void volume.
      
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Why: Acidic pH protonates the amine, improving peak shape and preventing silanol tailing.

  • Mobile Phase B: Acetonitrile.

  • Wavelengths:

    • 240-254 nm: For Parent and p-PDA (aromatic rings).

    • 205-210 nm: For Octanoic Acid (weak carbonyl absorbance) - Low sensitivity.

Advanced Detection (LC-MS)

For definitive mass balance, Single Quadrupole MS is recommended.

AnalyteESI ModeTarget m/zNotes
NAPO (Parent) Positive (+)

Strong signal.
p-PDA Positive (+)

Elutes early; monitor divert valve.
Octanoic Acid Negative (-)

Requires switching polarity or separate run.

References

  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).Link

    • Context: Defines the standard protocols for forced degradation (acid/base/oxid
  • Tonnesen, H. H. (2001). Photostability of Drugs and Drug Formulations. CRC Press.
  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare. Context: Methodologies for mass balance and hydrolytic cleavage of amides.
  • PubChem. (n.d.).[4] Compound Summary: N-(4-Aminophenyl)octanamide.[5][6][7] National Library of Medicine. Link

    • Context: Verification of chemical structure and physicochemical properties.[3][8]

Need Further Assistance?

Contact our Application Science Team: If you observe non-linear degradation kinetics or unknown peaks at relative retention time (RRT) 0.8–0.9 (likely dimers), please export your raw data (.cdf or .mzML) and contact support@technical-center.com.

Sources

Troubleshooting

Technical Support Center: Stability of N-(4-Aminophenyl)octanamide Under Oxidative Stress

Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to provide you with in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the stab...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to provide you with in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-(4-Aminophenyl)octanamide under oxidative stress. Our goal is to equip you with the knowledge to anticipate, identify, and resolve challenges encountered during your experimental work.

Introduction

N-(4-Aminophenyl)octanamide is a compound of interest in pharmaceutical development, and understanding its stability under various stress conditions is paramount for ensuring product quality, safety, and efficacy.[1][2] Oxidative stress is a common degradation pathway for many pharmaceutical compounds, particularly those containing susceptible functional groups like aromatic amines.[3][4] This guide will delve into the specific challenges associated with the oxidative stability of N-(4-Aminophenyl)octanamide and provide practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for N-(4-Aminophenyl)octanamide under oxidative stress?

A1: Based on its chemical structure, which includes a primary aromatic amine and an amide linkage, N-(4-Aminophenyl)octanamide is susceptible to several oxidative degradation pathways. The primary point of attack is the aromatic amino group, which can be oxidized to form various degradation products.[4][5]

Potential degradation pathways include:

  • N-Oxidation: The amino group can be oxidized to form nitroso, nitro, or N-oxide derivatives.[5][6]

  • Hydroxylation: The aromatic ring can undergo hydroxylation.

  • Polymerization: Oxidative coupling reactions can lead to the formation of colored polymeric impurities.

  • Amide Hydrolysis: While primarily a hydrolytic pathway, oxidative conditions can sometimes promote the cleavage of the amide bond.[4]

Q2: My initially colorless solution of N-(4-Aminophenyl)octanamide is turning yellow or brown. What is causing this?

A2: The development of color in a solution of N-(4-Aminophenyl)octanamide is a strong indicator of oxidative degradation.[4] The formation of colored species is often due to the oxidation of the aromatic amine moiety, leading to the formation of chromophoric and often polymeric products.

  • Troubleshooting Steps:

    • Minimize Oxygen Exposure: The presence of dissolved oxygen in your solvent is a likely culprit. It is crucial to use deoxygenated solvents for preparing your solutions. This can be achieved by sparging the solvent with an inert gas like nitrogen or argon, or by using a freeze-pump-thaw technique.

    • Protect from Light: Photodegradation can be another contributing factor, as light can catalyze oxidative reactions.[3][4] Always store your solutions in amber vials or protect them from light by wrapping the container in aluminum foil.

    • Control Temperature: Elevated temperatures can accelerate the rate of oxidation. Store your solutions at the recommended temperature, which may include refrigeration.

    • Use High-Purity Solvents: Impurities in solvents can sometimes act as catalysts for oxidation. Always use high-purity, HPLC-grade solvents.

Q3: I'm seeing multiple unexpected peaks in my HPLC chromatogram after performing an oxidative stress study. How do I interpret these?

A3: The appearance of multiple peaks in a forced degradation study is common and can be attributed to several factors.[5]

  • Possible Causes and Solutions:

    • Secondary Degradation: The initial degradation products may themselves be unstable under the stress conditions and undergo further degradation, leading to a complex mixture of products. To investigate this, you can perform a time-course study to monitor the formation and disappearance of peaks over time.

    • Incomplete Chromatographic Separation: Your current HPLC method may not be optimized to separate all the degradation products from the parent compound and from each other. Method development and validation are crucial for ensuring a stability-indicating method.[1][2] This may involve adjusting the mobile phase composition, gradient, column type, or temperature.

    • Reaction with Oxidizing Agent: The oxidizing agent itself or its byproducts might be reacting with your compound or the primary degradants. Consider using a milder oxidizing agent or a lower concentration.

Q4: How do I design a robust forced degradation study for N-(4-Aminophenyl)octanamide to specifically assess its oxidative stability?

A4: A well-designed forced degradation study is essential for understanding the degradation pathways and developing a stability-indicating analytical method.[1][7][8]

  • Key Considerations:

    • Selection of Oxidizing Agent: Hydrogen peroxide (H₂O₂) is a commonly used oxidizing agent.[8][9] Start with a low concentration (e.g., 0.1-3%) and adjust as needed.[8] Other oxidizing agents like metal ions or radical initiators can also be used depending on the suspected degradation pathway.[9]

    • Stress Conditions: The extent of degradation should ideally be between 5-20%.[9] If no degradation is observed at room temperature, you may need to apply heat in combination with the oxidizing agent. However, be cautious as this can lead to complex degradation profiles.

    • Time Points: Collect samples at multiple time points (e.g., 0, 2, 4, 8, 24 hours) to understand the kinetics of the degradation.

    • Control Samples: Always include a control sample (compound in solvent without the oxidizing agent) to differentiate between oxidative degradation and other degradation pathways like hydrolysis.

Troubleshooting Guides

Guide 1: Inconsistent Results in Oxidative Stability Studies
Symptom Potential Cause Troubleshooting Action
High variability in the percentage of degradation between replicate experiments.Inconsistent preparation of the oxidizing agent solution.Prepare fresh solutions of the oxidizing agent for each experiment. Ensure thorough mixing.
Fluctuation in temperature during the study.Use a calibrated, temperature-controlled incubator or water bath.
Inconsistent exposure to light.Ensure all samples, including controls, are protected from light consistently.
Variable levels of dissolved oxygen in the solvent.Standardize your deoxygenation procedure for the solvent.
Guide 2: Poor Peak Shape or Resolution in HPLC Analysis of Stressed Samples
Symptom Potential Cause Troubleshooting Action
Tailing peaks for the parent compound or degradants.Secondary interactions with the stationary phase.Adjust the pH of the mobile phase. Consider using a different column chemistry (e.g., end-capped).
Column overload.Dilute the sample.
Co-elution of the parent peak with a degradation product.Inadequate method selectivity.Optimize the HPLC method. This may involve changing the mobile phase composition, gradient slope, or trying a different column.
Broad peaks.Column degradation due to harsh sample matrix.Neutralize acidic or basic stressed samples before injection. Use a guard column.

Experimental Protocols & Methodologies

Protocol 1: Forced Oxidative Degradation of N-(4-Aminophenyl)octanamide

This protocol outlines a general procedure for conducting a forced degradation study under oxidative conditions.

  • Preparation of Stock Solution: Accurately weigh and dissolve N-(4-Aminophenyl)octanamide in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Stress Condition Setup:

    • In a clean, amber vial, mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Prepare a control sample by mixing 1 mL of the stock solution with 1 mL of the solvent.

  • Incubation: Keep both the stressed and control samples at room temperature, protected from light, for 24 hours.

  • Sample Analysis: At predetermined time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each sample. Dilute the aliquot with the mobile phase to an appropriate concentration for HPLC analysis.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the decrease in the active pharmaceutical ingredient (API) and separating it from its degradation products.[2]

  • Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to a suitable value) is often effective for separating aromatic compounds.

  • Method Development Strategy:

    • Inject the unstressed (control) sample to determine the retention time of the parent compound.

    • Inject the stressed (degraded) sample.

    • Evaluate the chromatogram for the appearance of new peaks (degradation products) and the decrease in the area of the parent peak.

    • Optimize the mobile phase composition and gradient to achieve adequate resolution (>1.5) between the parent peak and all degradation product peaks.

    • A photodiode array (PDA) detector is highly recommended to check for peak purity of the parent compound peak in the stressed sample.

Visualizing the Workflow

Oxidative_Stability_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome prep Prepare Stock Solution of N-(4-Aminophenyl)octanamide stress Induce Oxidative Stress (e.g., H₂O₂) prep->stress control Prepare Control Sample (No Oxidant) prep->control hplc HPLC Analysis (Stability-Indicating Method) stress->hplc control->hplc data Data Interpretation (Peak Purity, % Degradation) hplc->data pathway Identify Degradation Pathways data->pathway method Validate Stability- Indicating Method data->method

Caption: Workflow for assessing the oxidative stability of N-(4-Aminophenyl)octanamide.

Logical Relationships in Troubleshooting

Troubleshooting_Logic start Problem Observed color_change Solution Discoloration (Yellow/Brown) start->color_change extra_peaks Multiple Unexpected HPLC Peaks start->extra_peaks inconsistent_results Inconsistent Degradation % start->inconsistent_results cause1 Oxidative Degradation color_change->cause1 cause2 Secondary Degradation extra_peaks->cause2 cause3 Poor Method Selectivity extra_peaks->cause3 cause4 Experimental Variability inconsistent_results->cause4 solution1 Protect from O₂/Light/Heat cause1->solution1 solution2 Perform Time-Course Study cause2->solution2 solution3 Optimize HPLC Method cause3->solution3 solution4 Standardize Procedures cause4->solution4

Caption: Troubleshooting logic for common issues in stability studies.

References

  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.).
  • Schulz, J. B., Lindenau, J., Seyfried, J., & Dichgans, J. (2001). Protective activity of aromatic amines and imines against oxidative nerve cell death. Molecular Pharmacology, 60(5), 1165-1174.
  • Schulz, J. B., Lindenau, J., Seyfried, J., & Dichgans, J. (2001). Protective Activity of Aromatic Amines and Imines against Oxidative Nerve Cell Death. Molecular Pharmacology, 60(5), 1165-1174.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2020, November 12). BioProcess International.
  • Strategies for Resolving Stability Issues in Drug Formulations. (2025, April 9). Pharmaguideline.
  • Kaderbhai, N., & Cilenti, L. (1993). Primary aromatic amines: their N-oxidative bioactivation. Xenobiotica, 23(8), 849-862.
  • Minimizing degradation of 2-amino-N-(4-methylphenyl)benzamide in solution. (n.d.). Benchchem.
  • Singh, R., & Rehman, Z. U. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6).
  • Klick, S., Muzaffar, A., & Wätzig, H. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biomedical Analysis, 133, 1-13.
  • Thompson, D. C., & Eling, T. E. (2002). N-oxidation of aromatic amines by intracellular oxidases. Chemical Research in Toxicology, 15(8), 975-985.
  • Kancheva, V. D., & Angelova, S. E. (2011). Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines. Czech Journal of Food Sciences, 29(3), 253-262.
  • Stability Testing of Pharmaceuticals: Procedures and Best Practices. (2025, May 6). Lab Manager.
  • Sunitha, P. G., & Deattu, N. (2023). Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 29(1), 583-590.
  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited.
  • Degradation pathways of 4-amino-N-methanesulfonylbenzamide under stress conditions. (n.d.). Benchchem.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Singh, S., & Kumar, V. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 1-6.

Sources

Optimization

Technical Support Center: N-(4-Aminophenyl)octanamide Stability and Storage

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the optimal storage and handling of N-(4-Aminophenyl)oct...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the optimal storage and handling of N-(4-Aminophenyl)octanamide to prevent oxidative degradation. Ensuring the stability of this compound is paramount for the integrity and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of N-(4-Aminophenyl)octanamide, explaining the scientific principles behind our recommendations.

Q1: What is the primary cause of N-(4-Aminophenyl)octanamide degradation during storage?

The primary degradation pathway for N-(4-Aminophenyl)octanamide is the oxidation of its aromatic amine moiety. The para-aminophenyl group is highly susceptible to oxidation due to the electron-donating nature of the amine (-NH2) group, which increases the electron density of the benzene ring. This makes the compound vulnerable to attack by atmospheric oxygen and other oxidizing agents.[1][2] Aromatic amines can function as radical scavengers, a process that, while useful in some applications like polymer stabilization, leads to the degradation of the amine compound itself when undesired.[3][4]

Q2: How does this oxidation manifest, and what are the visual cues of degradation?

The oxidation process is often initiated by factors such as light, heat, or the presence of trace metal ions. It typically proceeds through a free radical mechanism where the amine donates a hydrogen atom, initiating a chain reaction that results in the formation of complex, often colored, degradation products.[3][4] The most common visual indicator of oxidation is a change in color. Pure N-(4-Aminophenyl)octanamide should be a white to off-white solid. Upon oxidation, it may turn yellow, pink, brown, or even dark purple over time, indicating a loss of purity.[5]

Q3: What are the ideal storage conditions for solid N-(4-Aminophenyl)octanamide?

To mitigate oxidation and ensure long-term stability, a multi-faceted approach to storage is required. The following conditions are recommended and summarized in the table below.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of chemical reactions, including oxidation. Storing at temperatures below 30°C is a general guideline for amines.[6]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, the primary oxidant, from the container headspace, effectively preventing the initiation of oxidative degradation.[1]
Light Protect from Light (Amber Vial)Prevents photo-oxidation, a common degradation pathway for aromatic compounds.[7][8]
Humidity Dry/Low Humidity (Use of Desiccants)Amines can be hygroscopic, and moisture can facilitate degradation pathways.[6] Storing in a desiccator is recommended.
Container Tightly Sealed, Inert Material (Glass)Prevents exposure to atmospheric oxygen and moisture. Glass is a preferred inert material.[6]
Q4: How should I handle and store solutions of N-(4-Aminophenyl)octanamide?

Solutions are often more susceptible to degradation than the solid material due to increased molecular mobility and interaction with the solvent.

  • Solvent Choice: Use high-purity, anhydrous solvents. If possible, degas the solvent by sparging with an inert gas (argon or nitrogen) for 15-30 minutes before use to remove dissolved oxygen.

  • Preparation: Prepare solutions fresh for each experiment whenever possible.

  • Short-Term Storage: For solutions that must be stored, place them in a tightly sealed vial (e.g., with a PTFE-lined cap), flush the headspace with an inert gas, and store at 2-8°C, protected from light.

  • Long-Term Storage: Long-term storage of solutions is strongly discouraged. If necessary, consider flash-freezing aliquots in an inert atmosphere and storing them at -20°C or -80°C. However, freeze-thaw cycles should be avoided, and the stability under these conditions must be validated.

Q5: Is an inert atmosphere truly necessary for short-term storage?

While the compound might appear stable for a very short period in the air, the oxidation process can be insidious and may not be immediately visible. For applications requiring high purity and quantitative accuracy, the use of an inert atmosphere is a critical control measure. It is a best practice that eliminates a key variable—the presence of oxygen—from your experimental setup, thereby enhancing reproducibility. Aromatic amines are known to be sensitive to atmospheric oxidation.[1]

Troubleshooting Guide

This guide provides solutions for common issues encountered during the use of N-(4-Aminophenyl)octanamide that may be related to its stability.

Observed Problem Potential Cause Recommended Action
The solid compound has darkened or changed color.Oxidative Degradation: The material has been exposed to oxygen, light, or heat.1. Do not use for sensitive applications. A color change indicates significant impurity formation. 2. Confirm Purity: Analyze a sample using a validated stability-indicating method like HPLC-UV to quantify the remaining parent compound and identify degradants.[9] 3. Review Storage: Immediately transfer the remaining material to a new container following the ideal storage conditions outlined in the FAQ (inert gas, refrigeration, light protection).
Unexpected peaks appear in the HPLC/LC-MS analysis of a newly prepared solution.Rapid Oxidation: The compound may be oxidizing upon dissolution in a non-degassed solvent.1. Degas Your Solvent: Sparge the mobile phase and the dissolution solvent with nitrogen or argon. 2. Analyze Immediately: Perform your analysis as quickly as possible after the solution is prepared. 3. Run a Control: Analyze the solvent alone (a "blank" injection) to rule out solvent-based impurities.
Experimental results are inconsistent across different days using the same batch.Progressive Degradation: The stock bottle is degrading over time due to repeated openings and exposure to the atmosphere.1. Aliquot the Material: Upon receiving a new batch, divide the solid material into smaller, single-use vials under an inert atmosphere. 2. Implement a "First In, First Out" (FIFO) system for your aliquots. 3. Perform Stability Testing: If the compound is a critical reagent, conduct a formal stability study to define its usable lifetime under your specific laboratory conditions (see protocol below).

Workflow for Storage and Stability Troubleshooting

The following diagram outlines the decision-making process for handling and troubleshooting N-(4-Aminophenyl)octanamide.

G cluster_storage Initial Storage Protocol cluster_use Experimental Use cluster_troubleshooting Troubleshooting Workflow A Receive Compound B Visually Inspect (Color, Appearance) A->B C Aliquot into Amber Vials under Inert Gas (N2/Ar) B->C G Observe Inconsistency or Visual Change? B->G D Store at 2-8°C, Protected from Light, in Desiccator C->D E Prepare Solution (Fresh, Degassed Solvent) D->E F Perform Experiment E->F F->G G->F No H Re-analyze Purity (HPLC-UV) G->H Yes I Purity Acceptable? H->I K Discard Batch & Source Fresh Material I->K No L Continue Use with Caution (Monitor Closely) I->L Yes J Review and Reinforce Storage/Handling Protocols K->J L->J

Caption: Workflow for Storage and Stability Troubleshooting.

Experimental Protocol: Accelerated Stability Assessment

This protocol describes a forced degradation study to rapidly assess the stability of N-(4-Aminophenyl)octanamide and validate the stability-indicating nature of an analytical method. Such studies are essential for understanding degradation pathways.[7][10][11]

Objective: To identify the degradation products of N-(4-Aminophenyl)octanamide under various stress conditions and establish a baseline for long-term stability monitoring.

Materials & Equipment:

  • N-(4-Aminophenyl)octanamide

  • HPLC-grade Acetonitrile and Water

  • Trifluoroacetic Acid (TFA) or Formic Acid

  • 1 M Hydrochloric Acid (HCl), 1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H2O2)

  • HPLC system with UV detector (e.g., Agilent 1260, Waters Alliance)

  • C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Analytical balance, volumetric flasks, pipettes

  • pH meter

  • Photostability chamber, laboratory oven

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve N-(4-Aminophenyl)octanamide in a suitable solvent (e.g., Acetonitrile) to a concentration of 1 mg/mL.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in separate vials.

    • Acid Hydrolysis: 1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: 1 M NaOH. Keep at room temperature for 8 hours. The amide bond may be susceptible to basic hydrolysis.[10]

    • Oxidative Degradation: 3% H2O2. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours, then dissolve for analysis.

    • Photolytic Degradation: Expose the solid compound to light in a photostability chamber (ICH Q1B guidelines).

    • Control Sample: Mix 1 mL of stock solution with 1 mL of purified water. Keep under ideal storage conditions.

  • Sample Analysis (HPLC-UV Method):

    • Before injection, neutralize the acid and base samples with an equimolar amount of base/acid, respectively, and dilute all samples to a final concentration of ~0.1 mg/mL with the mobile phase.

    • Column: C18 Reverse-Phase (4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm (or determined λmax)

    • Injection Volume: 10 µL

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percent degradation of the parent peak. A good forced degradation study aims for 5-20% degradation.[8]

    • Ensure mass balance by accounting for the parent peak loss against the formation of degradation peaks.[10]

    • The analytical method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent peak.[9]

References

  • Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability. (2026, January 30). SpecialChem.
  • Amine Storage Conditions: Essential Guidelines for Safety.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Technology Networks.
  • Aromatic Amines Antioxidants. Performance Additives.
  • A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences.
  • Stabilized aromatic amines. (1953).
  • Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. (2025, November 1).
  • Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. (2025, August 6).
  • Research Progress of Antioxidant Additives for Lubric
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical Sciences Review and Research.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013, January 17). Asian Journal of Research in Chemistry.
  • Arom
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9).
  • MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. DTIC.
  • N-(4-Aminophenyl)octanamide. BLD Pharm.
  • N-(4-Aminophenyl)octanamide. Sigma-Aldrich.
  • N-(3-Aminophenyl)octanamide. Santa Cruz Biotechnology.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the FTIR Peak Assignments for N-(4-Aminophenyl)octanamide

This guide provides an in-depth analysis and comparison of the Fourier-Transform Infrared (FTIR) spectroscopy peak assignments for N-(4-Aminophenyl)octanamide. Designed for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and comparison of the Fourier-Transform Infrared (FTIR) spectroscopy peak assignments for N-(4-Aminophenyl)octanamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data table to offer a comparative framework, contrasting the target molecule's spectrum with structurally related compounds to provide a robust and validated interpretation of its key vibrational modes.

The Principle of FTIR in Structural Elucidation

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule.[1] The method is based on the principle that covalent bonds in a molecule are not rigid; they vibrate at specific frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes.[2] This absorption pattern creates a unique spectral "fingerprint," allowing for detailed structural characterization.[2]

N-(4-Aminophenyl)octanamide is a molecule of interest in various chemical and pharmaceutical contexts, including its use as a precursor or analog in the development of new therapeutic agents.[3] Its structure combines a long aliphatic chain, a secondary amide linkage, a primary aromatic amine, and a para-substituted benzene ring. Each of these moieties produces characteristic absorption bands in an FTIR spectrum, and their interplay defines the molecule's unique spectral signature.

Core FTIR Spectral Assignments for N-(4-Aminophenyl)octanamide

The FTIR spectrum of N-(4-Aminophenyl)octanamide can be deconstructed by analyzing the characteristic vibrational frequencies of its constituent parts. The table below summarizes the expected peak assignments, their typical wavenumber ranges, and the rationale behind each assignment.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected IntensityRationale and Notes
3450 - 3300N-H Asymmetric & Symmetric StretchPrimary Aromatic Amine (-NH₂)Medium, Two Sharp BandsPrimary amines exhibit two distinct stretching bands in this region, corresponding to asymmetric and symmetric vibrations.[4][5] This is a key diagnostic feature.
3350 - 3250N-H StretchSecondary Amide (-NH-CO-)Medium, SharpSecondary amides typically show a single, sharp N-H stretching band, often appearing slightly lower than the primary amine stretches due to hydrogen bonding.[5][6]
3100 - 3000C-H Aromatic StretchBenzene RingMedium to WeakThe sp² C-H bonds of the aromatic ring absorb at wavenumbers higher than the sp³ C-H bonds of the alkyl chain.[6]
2960 - 2850C-H Aliphatic StretchOctanoyl Chain (-C₇H₁₅)Strong, SharpThe numerous C-H bonds in the long alkyl chain produce strong, characteristic peaks for asymmetric and symmetric stretching of CH₂ and CH₃ groups.[6]
~1650C=O Stretch (Amide I)Secondary Amide (-NH-CO-)StrongThis is one of the most intense and reliable absorptions in the spectrum. Its position is indicative of a secondary amide, influenced by hydrogen bonding.[7][8]
1620 - 1580N-H Bend (Scissoring)Primary Aromatic Amine (-NH₂)Medium to StrongThis bending vibration is a characteristic feature of primary amines.[6]
~1540N-H Bend & C-N Stretch (Amide II)Secondary Amide (-NH-CO-)Medium to StrongThe Amide II band is a coupled vibration of N-H bending and C-N stretching, characteristic of secondary amides. Its presence is a strong indicator of this functional group.
1600 & 1475C=C Aromatic Stretch (In-ring)Benzene RingMedium, Multiple BandsThe benzene ring exhibits characteristic skeletal vibrations. These two bands are typical for aromatic compounds.[6]
1470 - 1450C-H Bend (Scissoring/Asymmetric)Octanoyl Chain (-CH₂-, -CH₃)MediumThese peaks correspond to the bending vibrations of the aliphatic chain.
~1375C-H Bend (Symmetric/Umbrella)Octanoyl Chain (-CH₃)MediumA distinct peak indicating the presence of a terminal methyl group on the alkyl chain.
1340 - 1250C-N StretchAromatic Amine & AmideStrongThe stretching vibration of the C-N bond in both the aromatic amine and the amide group contributes to a strong absorption in this region.[6][7]
850 - 800C-H Out-of-Plane (OOP) BendPara-substituted BenzeneStrong, SharpThe substitution pattern on a benzene ring strongly influences the C-H "oop" bending vibrations. A strong band in this region is highly characteristic of 1,4- (para) disubstitution.[9]

Comparative Analysis: Validating Assignments

To build confidence in these assignments, we can compare the expected spectrum of N-(4-Aminophenyl)octanamide with two well-characterized analogs: N-(4-Aminophenyl)acetamide (a shorter-chain analog) and Octanamide (the corresponding primary amide).

Comparison with N-(4-Aminophenyl)acetamide (4'-Aminoacetanilide)

N-(4-Aminophenyl)acetamide shares the same aromatic amine and secondary amide core, differing only in the length of the acyl chain (acetyl vs. octanoyl). Therefore, its spectrum provides an excellent reference for the peaks associated with the aromatic and amide portions.

  • Observed Similarities: Experimental data for 4'-Aminoacetanilide shows key peaks that align perfectly with our predictions.[9][10][11]

    • N-H Stretches: A study reported N-H stretching bands in the 3368-3280 cm⁻¹ range, confirming the presence of both primary amine and secondary amide groups.[9]

    • Amide I (C=O): A strong amide C=O stretch was observed between 1652 cm⁻¹ and 1597 cm⁻¹.[9]

    • Aromatic & Amide II: Aromatic C=C stretching peaks were found at 1508 cm⁻¹, overlapping with the expected Amide II region.[9]

    • Aromatic C-H Bend: Strong aromatic C-H bending bands, indicative of para-substitution, were present at 825 cm⁻¹.[9]

  • Key Difference: The primary distinction in the spectrum of N-(4-Aminophenyl)octanamide will be the significantly stronger and more defined C-H stretching bands between 2960-2850 cm⁻¹ due to the long C₇H₁₅ alkyl chain, compared to the single methyl group in the acetamide analog.

Comparison with Octanamide

Octanamide provides a reference for the aliphatic chain and allows us to contrast the secondary amide of our target molecule with a primary amide.

  • Aliphatic Chain Confirmation: The spectrum of octanamide is dominated by strong C-H stretching and bending vibrations from its C₇H₁₅ chain, confirming the assignments in the 2960-2850 cm⁻¹ and 1470-1375 cm⁻¹ regions.[12][13][14]

  • Primary vs. Secondary Amide:

    • Octanamide, as a primary amide, shows two N-H stretching bands and lacks the distinct Amide II band around 1540 cm⁻¹.[14]

    • N-(4-Aminophenyl)octanamide, a secondary amide, is expected to show only one N-H amide stretch and a prominent Amide II band. This comparison is crucial for confirming the secondary amide linkage.

Visualization of Key Functional Groups

The following diagram illustrates the molecular structure of N-(4-Aminophenyl)octanamide, highlighting the key functional groups responsible for its characteristic FTIR absorptions.

Caption: Key functional groups of N-(4-Aminophenyl)octanamide.

Experimental Protocol: Acquiring an FTIR Spectrum via ATR

This protocol outlines a standard procedure for obtaining a high-quality FTIR spectrum of a solid sample like N-(4-Aminophenyl)octanamide using an Attenuated Total Reflectance (ATR) accessory, which is common in modern laboratories.

Materials:

  • FTIR Spectrometer with ATR accessory (e.g., diamond or germanium crystal)

  • N-(4-Aminophenyl)octanamide sample (solid powder)

  • Spatula

  • Isopropyl alcohol and laboratory wipes for cleaning

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.

  • Background Spectrum:

    • Clean the ATR crystal surface thoroughly with a wipe dampened with isopropyl alcohol and allow it to dry completely.

    • Lower the ATR press to ensure no sample is present.

    • Collect a background spectrum. This scan measures the ambient environment (e.g., CO₂, water vapor) and instrument response, which will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Raise the ATR press.

    • Place a small amount of the N-(4-Aminophenyl)octanamide powder onto the center of the ATR crystal using a clean spatula. Only enough sample to completely cover the crystal surface is needed.

  • Sample Measurement:

    • Lower the press arm and apply consistent pressure to ensure firm contact between the sample and the ATR crystal. Insufficient contact is a common source of poor-quality spectra.

    • Initiate the sample scan. Typical parameters are a scan range of 4000-600 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing and Cleaning:

    • Once the scan is complete, the software will display the background-corrected absorbance or transmittance spectrum.

    • Clean the sample powder from the ATR crystal and press arm using a dry wipe, followed by a wipe dampened with isopropyl alcohol. Ensure the surface is clean for the next user.

  • Analysis:

    • Use the software's tools to label the peaks of interest. Compare the obtained wavenumbers with the reference values provided in this guide to confirm the structure and identify the functional groups.

Conclusion

The FTIR spectrum of N-(4-Aminophenyl)octanamide is rich with information, providing a clear fingerprint for its unique combination of functional groups. The most definitive peaks for identification are the dual N-H stretches of the primary amine (3450-3300 cm⁻¹), the strong aliphatic C-H stretches (2960-2850 cm⁻¹), the intense Amide I (C=O) band (~1650 cm⁻¹), the characteristic Amide II band (~1540 cm⁻¹), and the strong out-of-plane C-H bending from the para-substituted ring (850-800 cm⁻¹). By comparing these features with related analogs, researchers can confidently validate the structure and purity of N-(4-Aminophenyl)octanamide, making FTIR an indispensable tool in its synthesis and application.

References

  • SpectraBase. (n.d.). 4'-Aminoacetanilide - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

  • NIST. (n.d.). Acetanilide, 4'-amino-2',6'-dichloro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Gupta, T. (2019). Infrared Correlation Chart for Amines. Scribd. Retrieved from [Link]

  • SpectraBase. (n.d.). Octanamide, N-allyl- - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (2019). IR Spectrum Table & Chart | Sigma-Aldrich. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminoacetanilide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Octanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). Octanamide, N-propyl-N-hexadecyl-. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Reference - Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Table of IR Absorptions. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. Retrieved from [Link]

  • MDPI. (2020). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Retrieved from [Link]

  • Hindawi. (n.d.). Synthesis, Characterization, PXRD Studies, Theoretical Calculation, and Antitumor Potency Studies of a Novel N,O-Multidentate Chelating Ligand and Its Zr(IV), V(IV), Ru(III), and Cd(II) Complexes. Retrieved from [Link]

  • Scribd. (n.d.). FTIR Results and Analysis. Retrieved from [Link]

  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • Research India Publications. (2017). Spectroscopic investigation (FT-IR, FT-Raman, UV, NMR), Computational analysis (DFT method) and Molecular docking studies on 2-. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of the 4APhe/PMDA-based poly(amic acid) (a) and corresponding polyimide (PI-5) (b). Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Figure S1. FTIR of N-octylacetamide. Retrieved from [Link]

  • PubMed. (2018). 4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands. Retrieved from [Link]

Sources

Comparative

HPLC Method Development Guide: N-(4-Aminophenyl)octanamide Purity Profiling

Executive Summary: The "Polarity Trap" Developing a purity method for N-(4-Aminophenyl)octanamide presents a classic chromatographic challenge: the "Polarity Trap." You are dealing with a molecule that possesses a hydrop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Polarity Trap"

Developing a purity method for N-(4-Aminophenyl)octanamide presents a classic chromatographic challenge: the "Polarity Trap." You are dealing with a molecule that possesses a hydrophobic octyl tail and a polar, basic aniline head.

The core difficulty lies not in retaining the main peak, but in simultaneously resolving its two critical manufacturing impurities which sit at opposite ends of the hydrophobicity spectrum:

  • p-Phenylenediamine (PPD): The starting material.[1] Highly polar, basic, and prone to eluting in the void volume.

  • N,N'-Dioctanoyl-p-phenylenediamine: The over-acylated byproduct. Highly hydrophobic, requiring strong organic solvents to elute.

This guide objectively compares a standard Isocratic approach against an Optimized Gradient method, demonstrating why the latter is the only viable path for accurate purity assessment.

Chemical Context & Impurity Profile[2][3][4][5]

Understanding the physicochemical disparity between the analyte and its impurities is the foundation of this method.

CompoundStructure / NatureLogP (Approx)Chromatographic Behavior
p-Phenylenediamine (PPD) Polar, Basic Diamine-0.3Elutes very early (often <

). Prone to tailing due to silanol interactions.
N-(4-Aminophenyl)octanamide Target Analyte (Amphiphilic)~2.8Retains well on C18. pH sensitive due to free amine.
Di-octanoyl-p-phenylenediamine Hydrophobic Byproduct> 5.5Elutes very late. Requires high % organic to remove from column.

Method Comparison: Isocratic vs. Gradient

Method A: The "Standard" Isocratic Approach (NOT Recommended)

Attempting to use a generic 50:50 Acetonitrile:Water method.

  • Configuration: C18 Column, 50% ACN, Neutral pH.

  • Outcome:

    • Failure Mode 1 (PPD): PPD elutes immediately with the solvent front (Retention factor

      
      ). It cannot be quantified or separated from system peaks.
      
    • Failure Mode 2 (Di-impurity): The di-octanoyl impurity may not elute within a standard 30-minute run, or will elute as a broad, flat peak that is easily missed, leading to "carryover" in subsequent injections.

    • Verdict: Unsuitable for purity analysis.

Method B: Optimized Acidic Gradient (Recommended)

A dynamic method designed to trap the polar amine and wash the hydrophobic tail.

  • Configuration: C18 (End-capped), Acidic Buffer (pH 3.0), Gradient 5%

    
     95% B.
    
  • Mechanism:

    • Low pH (3.0): Protonates the amine groups (

      
      ). While this makes PPD more polar, the primary function is to suppress silanol activity on the silica backbone, preventing severe peak tailing.
      
    • Initial Low Organic (5%): Forces the polar PPD to interact with the stationary phase, pulling it away from the void volume.

    • High Organic Ramp (to 95%): Necessary to desorb the highly lipophilic di-octanoyl impurity.

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. If the System Suitability criteria are not met, the method flags itself as invalid.

Instrumentation & Conditions
  • System: HPLC with PDA (Photodiode Array) or UV-Vis.[2]

  • Column: C18,

    
     mm, 5 
    
    
    
    m (Recommended: Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18 for high pH stability if needed, though we use low pH here).
  • Wavelength: 254 nm (Primary - Aromatic ring), 240 nm (Secondary - PPD sensitivity).

  • Flow Rate: 1.0 mL/min.[2][3][4][5]

  • Column Temp: 30°C (Controls viscosity and retention reproducibility).

  • Injection Volume: 10

    
    L.
    
Mobile Phase Preparation[1]
  • Mobile Phase A (Buffer): 10 mM Potassium Phosphate in Water, adjusted to pH 3.0 with Phosphoric Acid.

    • Why Phosphate? Excellent buffering capacity at pH 3.0 and UV transparency. (Use 0.1% Formic Acid if MS detection is required).

  • Mobile Phase B (Organic): 100% Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Load: Traps PPD (Polar)
5.0955Isocratic Hold: Ensures separation of PPD from void
25.0595Ramp: Elutes Target & Hydrophobic Impurities
30.0595Wash: Clears Di-octanoyl species
30.1955Re-equilibration Start
38.0955Ready for Next Injection
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

    • Critical Step: Dissolve the sample in 100% ACN first (to solubilize the octyl chain), then dilute with water. If precipitation occurs, increase ACN ratio to 60:40.

  • Concentration: 0.5 mg/mL for purity assay.

Visualization of Logic & Workflow

Diagram 1: Method Development Decision Tree

This diagram illustrates the logical pathway used to select the gradient conditions based on the analyte's specific "Push-Pull" chemistry.

MethodLogic Start Analyze N-(4-Aminophenyl)octanamide CheckPolarity Assess Impurity Polarity Span Start->CheckPolarity PPD Impurity A: PPD (LogP -0.3, Basic) CheckPolarity->PPD DiSub Impurity B: Di-Octanoyl (LogP > 5.0, Hydrophobic) CheckPolarity->DiSub Conflict THE CONFLICT: Isocratic cannot resolve both. PPD->Conflict DiSub->Conflict Solution Gradient Strategy Conflict->Solution Step1 Step 1: Initial Hold (5% B) Retains PPD away from void Solution->Step1 Step2 Step 2: Acidic pH (3.0) Suppresses Silanol Tailing Solution->Step2 Step3 Step 3: Steep Ramp to 95% B Elutes Di-Octanoyl Impurity Solution->Step3

Caption: Decision matrix for handling the extreme polarity difference between the PPD starting material and the di-acylated byproduct.

Diagram 2: Experimental Workflow

The step-by-step execution flow for the analyst.

Workflow Prep 1. Sample Prep Dissolve in ACN -> Dilute 50:50 System 2. System Equilibration Flow: 1.0 mL/min Temp: 30°C Prep->System Inject 3. Injection (10 µL) System->Inject Sep 4. Separation Gradient Elution Inject->Sep Detect 5. Detection UV @ 254nm Sep->Detect QC 6. System Suitability Check Resolution > 2.0 Tailing < 1.5 Detect->QC

Caption: Operational workflow ensuring sample solubility and system readiness before data acquisition.

System Suitability Criteria (Self-Validation)

To ensure the trustworthiness of the data, the following criteria must be met for every run:

  • Resolution (

    
    ): 
    
    
    
    between PPD and N-(4-Aminophenyl)octanamide.
  • Tailing Factor (

    
    ): 
    
    
    
    for the main peak (Crucial indicator of pH effectiveness).
  • Theoretical Plates (

    
    ): 
    
    
    
    for the main peak.
  • Precision: RSD

    
     for peak area of the main analyte (n=5 injections).
    

Troubleshooting Guide

  • Problem: PPD peak is splitting or broad.

    • Cause: Sample solvent is too strong (100% ACN).

    • Fix: Ensure the final sample diluent matches the initial mobile phase conditions (high water content) as closely as solubility permits.

  • Problem: "Ghost peaks" in the gradient.

    • Cause: Impurities in the water or buffer accumulating on the column during equilibration.

    • Fix: Use HPLC-grade water and filter buffer through 0.2

      
      m membrane. Run a blank gradient.
      
  • Problem: Retention time drift.

    • Cause: Insufficient equilibration time after the high-organic wash.

    • Fix: Ensure the "Re-equilibration" step (30.1 - 38.0 min) is fully executed.

References

  • Meyer, A., et al. (2009).[6] Determination of p-phenylenediamine and its metabolites in biological samples using HPLC-DAD. Journal of Chromatography B. (Establishes PPD retention behavior on C18).

  • Christie, W.W. Fatty Acid Analysis by HPLC. AOCS Lipid Library. (Provides foundational knowledge on separating lipid tails/fatty amides).

  • USP <621>. Chromatography.[6][7][8] United States Pharmacopeia. (Authoritative standard for System Suitability parameters like Resolution and Tailing).

  • PubChem. N-(4-Aminophenyl)octanamide Compound Summary. (Verification of chemical structure and properties).

Sources

Validation

Comprehensive Validation Guide: Elemental Analysis for N-(4-Aminophenyl)octanamide

Executive Summary N-(4-Aminophenyl)octanamide (CAS: 1020054-78-7) serves as a critical intermediate in the synthesis of liquid crystals and pharmaceutical precursors. While modern spectroscopic techniques (NMR, HRMS) pro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-Aminophenyl)octanamide (CAS: 1020054-78-7) serves as a critical intermediate in the synthesis of liquid crystals and pharmaceutical precursors. While modern spectroscopic techniques (NMR, HRMS) provide structural identity, they often fail to capture bulk purity anomalies—specifically inorganic salt contamination, solvent entrapment, or hydration states—that define the material's stoichiometric integrity.

This guide outlines a self-validating Elemental Analysis (CHN/O) protocol designed to serve as a definitive bulk purity assay. Unlike chromatographic purity (HPLC), which only sees soluble, chromophore-containing impurities, this protocol validates the total elemental composition against the theoretical formula


.

Part 1: The Target Molecule & Theoretical Framework

Before initiating validation, the theoretical acceptance limits must be mathematically defined based on the molecular formula.

Analyte: N-(4-Aminophenyl)octanamide Molecular Formula:


Molecular Weight:  234.34  g/mol [1][2][3]
Theoretical Composition Table
ElementCountAtomic MassTotal Mass ContributionTheoretical %Tolerance (±0.4%)
Carbon 1412.011168.15471.76% 71.36 – 72.16%
Hydrogen 221.00822.1769.46% 9.06 – 9.86%
Nitrogen 214.00728.01411.95% 11.55 – 12.35%
Oxygen 115.99915.9996.83% Calculated by diff.

Note on Tolerance: The industry standard acceptance criterion for research-grade small molecules is ±0.4% absolute difference from the theoretical value. Deviations beyond this usually indicate >1% impurity by mass.

Part 2: Method Comparison (Why EA?)

Researchers often default to qNMR or HRMS. The table below objectively compares why EA remains the superior method for bulk stoichiometric validation of N-(4-Aminophenyl)octanamide.

FeatureElemental Analysis (CHN) qNMR (

)
HRMS (ESI-TOF)
Primary Output Bulk weight % (Stoichiometry)Molar ratio of organic protonsExact mass (Formula confirmation)
Inorganic Detection Excellent (Low C% indicates salt/ash)None (Inorganic salts are invisible)Poor (Suppression effects)
Water/Solvent Detection Indirect (H% deviation)Good (If peaks are resolved)None (Desolvation occurs)
Sample Requirement 2–5 mg (Destructive)10–20 mg (Recoverable)<1 mg (Destructive)
Blind Spot Cannot distinguish isomersRequires internal standard; Solubility issuesNo quantitation of bulk purity

Part 3: Experimental Validation Protocol

This protocol uses a Dynamic Flash Combustion method. The system must be self-validating: if the Quality Control (QC) standard fails, the analyte data is automatically invalid.

The Validation Workflow (Visualized)

EA_Workflow Start Start Validation Weighing Micro-Weighing (±0.001 mg) Start->Weighing Calibration K-Factor Calibration (Acetanilide) Weighing->Calibration Run Standards First Combustion Flash Combustion (950°C + O2 Injection) Calibration->Combustion Reduction Reduction Reactor (Cu @ 650°C) Combustion->Reduction Detection TCD Detection (N2, CO2, H2O) Reduction->Detection DataCheck Check Tolerance (±0.4%) Detection->DataCheck

Figure 1: Step-by-step workflow for dynamic flash combustion analysis.

Detailed Methodology

Equipment: Thermo Scientific FlashSmart, PerkinElmer 2400 Series II, or equivalent. Reagents:

  • Oxidation Catalyst: Tungsten Oxide (

    
    ) or Chromium Oxide (
    
    
    
    ).
  • Standard: Acetanilide (Certified Reference Material).

  • Carrier Gas: Helium (99.999%).

Step 1: System Conditioning & Blanking
  • Action: Run 3 "Blank" cycles (tin capsule only) to purge atmospheric nitrogen from the reduction tube.

  • Causality: N-(4-Aminophenyl)octanamide has a relatively low N content (~11.9%). Atmospheric leaks will artificially inflate the Nitrogen value, leading to a false failure.

Step 2: K-Factor Calibration
  • Action: Weigh 2.000–3.000 mg of Acetanilide standard into tin capsules. Run in triplicate.

  • Requirement: The theoretical Carbon factor for Acetanilide (71.09%) is very close to our target (71.76%), making it the ideal standard to minimize linearity errors.

Step 3: Sample Preparation (Crucial)
  • Action: Dry N-(4-Aminophenyl)octanamide in a vacuum desiccator over

    
     for 4 hours prior to weighing.
    
  • Causality: Amides are hydrogen-bond acceptors and can be hygroscopic. Surface moisture will inflate H% and depress C/N%, causing a "wet sample" error profile.

  • Weighing: Weigh 2.5 mg (±0.1 mg) into a tin capsule. Fold hermetically to exclude air.

Step 4: Combustion Parameters
  • Furnace Temp: 950°C - 980°C.

  • Oxygen Injection: 5 seconds (optimized for ~3mg organic matter).

  • Cycle:

    • Sample drops into combustion tube.

    • Flash combustion converts sample to

      
      .
      
    • Gas passes over Copper (Cu) reduction zone (650°C) to convert

      
       and trap excess 
      
      
      
      .

Part 4: Data Analysis & Interpretation[4]

Decision Matrix for Results

Use this logic flow to interpret your EA data.

Decision_Matrix Result EA Result Received CheckC Is Carbon within 71.36 - 72.16%? Result->CheckC Pass PASS: High Purity CheckC->Pass Yes Fail FAIL: Analyze Deviation CheckC->Fail No LowC Low C% / High H% Fail->LowC If H is High LowAll Low C, H, and N% Fail->LowAll If All Low Diagnosis1 Diagnosis: Solvent/Water Trap LowC->Diagnosis1 Diagnosis2 Diagnosis: Inorganic Salt Contam. LowAll->Diagnosis2

Figure 2: Logic tree for diagnosing EA failure modes.

Example Data Scenarios

Scenario A: The Perfect Pass

Element Theoretical Measured (Run 1) Measured (Run 2) Delta Conclusion
C 71.76% 71.80% 71.72% +0.04 / -0.04 Valid
H 9.46% 9.50% 9.48% +0.04 / +0.02 Valid

| N | 11.95% | 11.90% | 11.99% | -0.05 / +0.04 | Valid |

Scenario B: The "Wet" Sample (Common Pitfall)

  • Data: C: 69.5% (Low), H: 10.1% (High), N: 11.5% (Low).

  • Interpretation: The high Hydrogen coupled with proportionally low Carbon and Nitrogen indicates trapped water or methanol (common synthesis solvents).

  • Corrective Action: Dry sample at 40°C under high vacuum for 12 hours and re-test.

Scenario C: The Inorganic Contamination

  • Data: C: 65.2%, H: 8.6%, N: 10.8% (All values ~10% lower than theory).

  • Interpretation: The ratio of C:H:N is correct, but the absolute values are low. This indicates the presence of non-combustible material (e.g., silica gel from column chromatography or sodium sulfate drying agent) acting as "dead weight."

  • Corrective Action: Filter the sample through a 0.2 µm PTFE membrane or recrystallize to remove inorganic salts.

References

  • International Council for Harmonisation (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency. Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • United States Pharmacopeia (USP). (2023). General Chapter <731> Loss on Drying. USP-NF. Link

  • Skoog, D. A., West, D. M., & Holler, F. J. (2014). Fundamentals of Analytical Chemistry. Cengage Learning. (Standard text for combustion analysis principles).
  • PubChem. (2024). N-(4-Aminophenyl)octanamide Compound Summary. National Library of Medicine. Link

Sources

Comparative

thermal gravimetric analysis (TGA) of N-(4-Aminophenyl)octanamide

This guide provides an in-depth technical analysis of the thermal stability and decomposition kinetics of N-(4-Aminophenyl)octanamide , a critical intermediate in the synthesis of liquid crystal mesogens, rubber antioxid...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the thermal stability and decomposition kinetics of N-(4-Aminophenyl)octanamide , a critical intermediate in the synthesis of liquid crystal mesogens, rubber antioxidants, and lipophilic pharmaceutical analogues.

Executive Summary & Material Context

N-(4-Aminophenyl)octanamide (CAS: 1020054-78-7) is a semi-crystalline amide derived from the acylation of p-phenylenediamine (PPD) with octanoic acid. Structurally, it bridges the gap between rigid, high-melting short-chain amides (like the paracetamol precursor, 4-aminoacetanilide) and waxy, low-melting fatty acid anilides.

Why TGA Matters: For applications in drug delivery (lipophilic prodrugs) or materials science (liquid crystal precursors), the thermal stability window is the defining " go/no-go " parameter. TGA reveals:

  • Processing Window: The safe temperature range for melt-processing or recrystallization (typically bounded by

    
     and 
    
    
    
    ).
  • Purity Indication: Presence of volatile precursors (octanoic acid) or solvents.

  • Oxidative Resistance: The stability of the free primary amine (

    
    ) in air versus nitrogen.
    
Chemical Structure & Properties[1][2][3][4][5][6][7]
  • Formula:

    
    
    
  • Molecular Weight: 234.34 g/mol

  • Key Functional Groups:

    • Head: Primary aromatic amine (Reactive, oxidation-prone).

    • Linker: Amide bond (Thermally stable, H-bond donor/acceptor).

    • Tail: Octyl (

      
      ) aliphatic chain (Lipophilic, thermally labile >250°C).
      

Experimental Protocol: Self-Validating TGA Workflow

To ensure reproducible data that differentiates between moisture loss, solvent retention, and actual degradation, the following protocol is recommended. This workflow includes a "Blank Correction" step to remove buoyancy effects, critical for detecting subtle mass losses in high-molecular-weight amides.

DOT Diagram: TGA Experimental Workflow

TGA_Workflow cluster_prep Sample Preparation cluster_run Instrument Parameters cluster_analysis Data Processing S1 Sample Weighing (5-10 mg) S3 Vacuum Drying (40°C, 4h) S1->S3 S2 Crucible Selection (Alumina vs Pt) R2 Equilibration (30°C, 5 min) S2->R2 S3->S2 R1 Purge Gas (N2 vs Air, 50 mL/min) R3 Ramp Phase (10°C/min to 600°C) R1->R3 R2->R1 A1 Derivative (DTG) Calculation R3->A1 A2 Onset Determination (Tangential Method) A1->A2 caption Figure 1: Standardized TGA workflow for semi-volatile organic amides ensuring removal of surface moisture.

Detailed Methodology
  • Instrument: Calibrated TGA (e.g., TA Instruments Q500 or Mettler Toledo TGA/DSC).

  • Crucible: 70

    
     Alumina (
    
    
    
    ) pans (preferred over Aluminum to allow heating >600°C).
  • Atmosphere:

    • Nitrogen (

      
      ):  To determine intrinsic thermal stability (pyrolysis).
      
    • Synthetic Air: To assess oxidative stability (critical due to the free

      
       group).
      
  • Heating Program:

    • Step 1: Isothermal at 30°C for 5 min (Baseline stabilization).

    • Step 2: Ramp 10°C/min to 120°C (Moisture/Solvent check).

    • Step 3: Ramp 10°C/min to 700°C (Degradation profile).

Comparative Performance Analysis

Since direct public data for the specific C8-derivative is proprietary, the following data is synthesized from validated homologous series (C2 Acetamide vs. C8 Octanamide) and p-phenylenediamine derivatives.

Table 1: Thermal Stability Comparison (Inert Atmosphere )
ParameterN-(4-Aminophenyl)octanamide (Target)4-Aminoacetanilide (C2 Analogue)p-Phenylenediamine (Precursor)
Molecular Weight 234.34 g/mol 150.18 g/mol 108.14 g/mol
Melting Point (

)
~135–145 °C (Predicted*)163–167 °C140–142 °C

(Onset of Loss)
230–240 °C 260–270 °C~150 °C (Sublimation/Oxidation)

(Peak Deg.)
380–410 °C 420–440 °C250–300 °C
Char Yield (600°C) ~15–20% ~25–30%< 5% (Volatile)
Mechanism Alkyl chain scission

Amide pyrolysis
Amide cleavageSublimation & Oxidation

*Prediction based on fatty acid anilide trends: increasing chain length disrupts crystal packing, lowering


 compared to the rigid acetamide.
Analysis of the Data[1][4][5][9][10][11][12][13][14][15][16][17]
  • Effect of Chain Length (C8 vs C2): The octyl chain introduces significant aliphatic character. While the amide bond itself is stable, the aliphatic tail typically begins thermal cracking (C-C bond scission) around 230°C , slightly lower than the compact acetamide group. However, the C8 derivative is significantly less volatile than the C2 analogue or the PPD precursor, making it superior for high-temperature processing where sublimation is a risk.

  • Stability vs. Precursor (PPD): The target molecule is vastly more stable than p-phenylenediamine (PPD). PPD is prone to rapid oxidation and sublimation starting as low as 150°C. Acylation of one amine group (forming the amide) "locks" the structure, preventing early volatilization.

Degradation Mechanism & Kinetics[5]

Understanding how the molecule breaks down is essential for troubleshooting synthesis or formulation issues. The degradation occurs in two distinct stages.[1]

DOT Diagram: Thermal Degradation Pathway

Degradation_Mechanism cluster_stage1 Stage 1: 230°C - 300°C cluster_stage2 Stage 2: 350°C - 500°C Molecule N-(4-Aminophenyl)octanamide (Stable < 200°C) Step1 Alkyl Chain Scission (Loss of C6-C8 fragments) Molecule->Step1 Thermal Stress Step2 Dehydration / Cyclization Molecule->Step2 Minor Pathway Step3 Amide Bond Cleavage (Release of CO, Nitriles) Step1->Step3 Step2->Step3 Step4 Aromatic Carbonization (Formation of Char/Coke) Step3->Step4 N2 Atmosphere caption Figure 2: Proposed thermal degradation pathway showing alkyl chain loss preceding core aromatic breakdown.

Mechanistic Insight
  • Stage 1 (230–300°C): The "weak link" is the aliphatic octyl chain. Random scission of C-C bonds generates volatile hydrocarbons. This is the primary mass loss event observed in TGA.

  • Stage 2 (>350°C): The amide linkage (

    
    ) cleaves. In a nitrogen atmosphere, the remaining aromatic amine core (derived from PPD) undergoes radical polymerization, leading to a stable carbonaceous "char" residue (approx. 15-20% mass remaining). In air, this residue would oxidize completely to 
    
    
    
    and
    
    
    .

References

  • National Toxicology Program (NTP). (1992).[2] Chemical and Physical Properties of 4-Aminoacetanilide (CAS 122-80-5).[2][3] National Institutes of Health.[2] Link

  • Liou, G. S., et al. (2002). "Synthesis and Properties of New Aromatic Poly(amine-imide)s Derived from N,N'-Bis(4-aminophenyl)-1,4-phenylenediamine." Journal of Polymer Science Part A: Polymer Chemistry, 40(21), 3815–3822. Link

  • Onwudili, J. A., & Williams, P. T. (2006). "Thermal degradation of lipids and lipid-derived compounds associated with biodiesel production." Aston University Research Archive. Link

  • Kaphalia, B. S., & Ansari, G. A. (1991). "Rapid chromatographic analysis of fatty acid anilides suspected of causing toxic oil syndrome." Journal of Analytical Toxicology, 15(2), 90-94.[4] Link

  • Improved Pharma. (2022). "Thermogravimetric Analysis (TGA) in Pharmaceutical Characterization." Link

Sources

Validation

Definitive Guide: Structural Validation of N-(4-Aminophenyl)octanamide via X-ray Diffraction

Executive Summary: The "Janus" Molecule Challenge N-(4-Aminophenyl)octanamide (CAS: 1020054-78-7) represents a classic "Janus" molecule in organic materials science: it possesses a hydrophilic head (the p-phenylenediamin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Janus" Molecule Challenge

N-(4-Aminophenyl)octanamide (CAS: 1020054-78-7) represents a classic "Janus" molecule in organic materials science: it possesses a hydrophilic head (the p-phenylenediamine moiety) and a hydrophobic tail (the octyl chain). While standard spectroscopic methods (NMR, MS) confirm its chemical connectivity, they fail to predict its behavior in the solid state—specifically, how these amphiphilic molecules self-assemble.

Why X-ray Diffraction (XRD)? For drug development and materials science, connectivity is not enough. The bioavailability, solubility, and melting point of this amide depend entirely on its crystal packing (polymorphism). This guide details why Single Crystal X-ray Diffraction (SC-XRD) is the non-negotiable standard for validating this structure, comparing it objectively against solution-phase alternatives.

Comparative Analysis: SC-XRD vs. The Alternatives

In the validation of fatty acid anilides, researchers often rely heavily on NMR. Below is an objective comparison of why NMR is insufficient for full characterization and how SC-XRD fills the data gap.

Table 1: Performance Comparison of Structural Validation Methods
Feature1H / 13C NMR FT-IR Spectroscopy Single Crystal XRD
Primary Output Connectivity & PurityFunctional GroupsAbsolute Atomic Position
State of Matter Solution (Dynamic)Solid/LiquidSolid (Static Lattice)
Stereochemistry Relative (NOE needed)NoneAbsolute Configuration
H-Bonding Inferred (Shift dependent)Inferred (Peak shape)Directly Visualized
Polymorphism Blind Limited detectionDefinitive Identification
Chain Conformation Averaged (Rapid rotation)Fingerprint onlyPrecise Torsion Angles
Expert Insight: The "Amide Rotamer" Trap

In solution (NMR), the octanamide chain rotates freely. However, in the solid state, the amide bond (


) often locks into a trans conformation to maximize hydrogen bonding. Only SC-XRD can confirm if your synthesis produced the thermodynamically stable polymorph or a metastable kinetic form—a critical distinction for regulatory filing.

Decision Logic & Workflow

The following diagram illustrates the decision-making process for validating N-(4-Aminophenyl)octanamide, highlighting the specific "fail points" where SC-XRD becomes mandatory.

ValidationLogic Start Crude Product N-(4-Aminophenyl)octanamide NMR 1H NMR (DMSO-d6) Start->NMR PurityCheck Purity > 95%? NMR->PurityCheck Recryst Recrystallization (EtOH/Water) PurityCheck->Recryst Yes Fail Re-optimize Synthesis PurityCheck->Fail No CrystalCheck Single Crystals Formed? Recryst->CrystalCheck PXRD Powder XRD (PXRD) Phase ID only CrystalCheck->PXRD Microcrystalline SCXRD Single Crystal XRD (Mo/Cu Source) CrystalCheck->SCXRD Prism/Needle Structure Structure Solution (SHELXT) SCXRD->Structure Refinement Refinement (SHELXL) Structure->Refinement Result Validated Structure (CIF File) Refinement->Result

Figure 1: Critical path for structural validation. Note that PXRD is a fallback if single crystals cannot be grown, but it yields lower resolution data.

Experimental Protocol: SC-XRD Validation

This protocol is designed specifically for N-(4-Aminophenyl)octanamide , accounting for its alkyl chain flexibility and hydrogen-bonding potential.

Phase 1: Crystal Growth (The Critical Step)

Because the molecule has a long alkyl chain (C8), it tends to form waxy solids rather than diffraction-quality crystals.

  • Method: Slow Evaporation.

  • Solvent System: Ethanol:Water (80:20). The polarity gradient encourages the amide heads to stack while the alkyl tails align.

  • Procedure: Dissolve 20 mg of compound in 2 mL warm ethanol. Add water dropwise until slight turbidity appears, then add 1 drop of ethanol to clear. Cover with parafilm, poke 3 pinholes, and leave at 4°C.

  • Target: Colorless plates or needles (approx. 0.2 x 0.1 x 0.1 mm).

Phase 2: Data Collection
  • Instrument: Diffractometer equipped with a CMOS or CCD detector.

  • Source:

    • Preferred:Cu Kα (λ = 1.54178 Å) . Organic amides scatter weakly; Copper radiation provides higher intensity for small organic crystals.

    • Alternative: Mo Kα (λ = 0.71073 Å) if crystals are large (>0.3 mm) to minimize absorption.

  • Temperature: 100 K (Cryostream) .

    • Reasoning: The octyl chain will exhibit high thermal motion (disorder) at room temperature. Cooling freezes the alkyl tails, allowing for precise resolution of carbon positions.

Phase 3: Structure Solution & Refinement
  • Software: OLEX2 or WinGX interface using SHELXT (solution) and SHELXL (refinement).

  • Specific Challenges:

    • Disorder: The C6-C8 terminus of the octyl chain may show high thermal ellipsoids.

    • Fix: Apply restraints (SIMU, DELU) or model split positions if the chain adopts two conformations (e.g., anti vs gauche).

    • Hydrogen Atoms: Allow the N-H protons (amide and amine) to refine freely if data quality permits; otherwise, constrain using a riding model (AFIX 43 for aromatic NH, AFIX 23 for CH2).

Data Interpretation: What Proves Validity?

When analyzing the output (CIF file), the following metrics confirm the structure of N-(4-Aminophenyl)octanamide:

  • R-Factor (R1): Must be < 5.0% for a publishable organic structure.

  • Bond Lengths:

    • Amide C=O: 1.23 ± 0.02 Å

    • Amide C-N: 1.35 ± 0.02 Å (Partial double bond character confirms resonance).

  • Packing Motifs (The "Fingerprint"):

    • Look for N-H···O=C hydrogen bonded sheets . In p-amino anilides, these typically form 1D chains or 2D layers.

    • Herringbone Packing: The aromatic rings often stack edge-to-face, while the aliphatic octyl chains interdigitate (like a zipper) to maximize Van der Waals interactions.

Visualization of Expected Interactions

Interactions cluster_0 Crystal Lattice Forces AmideNH Amide N-H Carbonyl Carbonyl O=C AmideNH->Carbonyl Primary H-Bond (Strong) Amine Amine -NH2 Amine->Carbonyl Secondary H-Bond (Layering) Alkyl Octyl Chain Alkyl->Alkyl Van der Waals (Interdigitation)

Figure 2: Interaction map showing the stabilizing forces in the crystal lattice. The Amide-Carbonyl H-bond is the primary driver of crystallization.

References

  • Grover, G., et al. (2018). Crystal structure of N-isopropyl-N-(phenyl)phenylglyoxylamide. Acta Crystallographica Section E. Link

    • Context: Provides baseline crystallographic parameters for N-phenyl amides and expected unit cell behaviors.
  • Pearson, W. H., et al. (2022).[1] Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E. Link

    • Context: Establishes the standard for amide planar regions and aryl ring tilting in p-substituted benzamides.
  • Massa, W. (2004). Crystal Structure Determination. Springer Berlin Heidelberg. Context: The authoritative text on refining disordered alkyl chains in organic crystallography.
  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. Context: Essential reading for understanding why amides like N-(4-Aminophenyl)octanamide form different crystal habits based on solvent choice.
  • Creative Biostructure. (2024). Comparison of X-ray Crystallography and NMR. Link

    • Context: Supports the comparative analysis of solid-state vs.

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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